Delafloxacin-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12ClF3N4O4 |
|---|---|
Molecular Weight |
445.8 g/mol |
IUPAC Name |
1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-4-oxo-7-(2,2,3,4,4-pentadeuterio-3-hydroxyazetidin-1-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)/i3D2,4D2,6D |
InChI Key |
DYDCPNMLZGFQTM-JMFBVLFLSA-N |
Isomeric SMILES |
[2H]C1(C(C(N1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)([2H])[2H])([2H])O)[2H] |
Canonical SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Delafloxacin-d5: A Technical Guide for Researchers
An In-depth Examination of the Deuterated Analog of a Novel Fluoroquinolone
Delafloxacin-d5 is the deuterium-labeled analog of Delafloxacin, a modern anionic fluoroquinolone antibiotic. This stable isotope-labeled compound serves as a critical internal standard for the accurate quantification of Delafloxacin in biological matrices during analytical and pharmacokinetic studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly enhances the precision and reliability of bioanalytical methods.
Chemical Structure and Properties
This compound shares the same core chemical structure as Delafloxacin, with the key difference being the substitution of five hydrogen atoms with deuterium atoms. This isotopic labeling minimally alters the physicochemical properties of the molecule while providing a distinct mass difference, which is essential for its use as an internal standard in mass spectrometry.
IUPAC Name: 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl-2,2,3,4,4-d5)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₇D₅ClF₃N₄O₄ |
| Molecular Weight | 445.82 g/mol |
| Parent Drug | Delafloxacin |
| Primary Use | Internal standard in analytical and pharmacokinetic research |
Mechanism of Action of the Parent Compound: Delafloxacin
Delafloxacin, the parent compound of this compound, is a bactericidal antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, Delafloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.
Caption: Mechanism of action of Delafloxacin.
Experimental Protocols: Quantification of Delafloxacin using this compound
This compound is the preferred internal standard for the quantification of Delafloxacin in biological samples via LC-MS/MS. Below is a representative experimental protocol based on published methodologies.
1. Sample Preparation (Human Plasma)
A supported liquid-phase extraction (SLE) method is commonly employed for plasma sample preparation[1]:
-
A 100 µL aliquot of the plasma sample is fortified with a working solution of this compound.
-
The sample is then loaded onto a 96-well SLE+ plate.
-
The analyte and internal standard are eluted with a solvent mixture of 30:70 ethyl acetate/hexane (v/v).
-
The eluate is evaporated to dryness under a stream of nitrogen at approximately 40°C.
-
The residue is reconstituted in a solution of 30:70 acetonitrile/50 mM glycine buffer (pH 9.0) (v/v) for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a typical set of parameters for the LC-MS/MS analysis:
Table 2: LC-MS/MS Method Parameters for Delafloxacin Quantification
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium acetate and 0.2% formic acid in water |
| Mobile Phase B | 0.2% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Autosampler Temperature | 12°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.6 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL |
Table 3: MRM Transitions for Delafloxacin and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Delafloxacin | 441.1 | 379.1 (quantifier), 423.1 (qualifier) |
| This compound | Not explicitly stated in the provided search results | Not explicitly stated in the provided search results |
Note: While the use of this compound as an internal standard is confirmed, the specific MRM transitions for the deuterated compound were not available in the provided search results. These would be determined during method development.
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters include:
Table 4: Bioanalytical Method Validation Parameters
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the nominal or known true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Delafloxacin in plasma samples using this compound as an internal standard.
Caption: Workflow for Delafloxacin quantification.
Synthesis of this compound
While detailed protocols for the synthesis of Delafloxacin are available, specific methods for the introduction of the five deuterium atoms to create this compound are proprietary and not extensively published in the public domain. The synthesis would likely involve using a deuterated precursor of the 3-hydroxyazetidine moiety, which is then incorporated into the quinolone core structure through established synthetic routes for fluoroquinolones.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Delafloxacin. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the high level of accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring. The methodologies outlined in this guide provide a framework for the reliable quantification of Delafloxacin in various biological matrices, supporting further research and clinical application of this important antibiotic.
References
Synthesis and Characterization of Deuterated Delafloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis of Deuterated Delafloxacin
The proposed synthesis aims to introduce deuterium atoms at a specific position in the Delafloxacin molecule. A logical approach involves the use of a deuterated starting material in a well-established synthetic pathway for Delafloxacin. One such pathway, which is amenable to this modification, starts from 3-chloro-2,4,5-trifluorobenzoylacetate. By utilizing a deuterated version of a key reagent, such as 3-hydroxyazetidine, deuterated Delafloxacin can be prepared.
A plausible synthetic route involves a multi-step process beginning with the condensation of ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, followed by substitution, cyclization, another substitution with deuterated 3-hydroxyazetidine, and a final hydrolysis step.[1] This "one-pot" reaction methodology is advantageous for its efficiency and potential for higher yields.[1]
DOT Script for Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for deuterated Delafloxacin.
Characterization of Deuterated Delafloxacin
A thorough characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized deuterated Delafloxacin. The following analytical techniques are recommended.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the synthesized compound.
Experimental Protocol: HPLC Analysis
-
Column: Primesep 100 mixed-mode stationary phase column.[2]
-
Mobile Phase: An isocratic mixture of acetonitrile and water containing a sulfuric acid buffer.[2]
-
Detection: UV at 290 nm.[2]
-
Expected Outcome: A single major peak corresponding to deuterated Delafloxacin, with purity determined by the peak area percentage.
Mass Spectrometry
Mass spectrometry (MS) is crucial for confirming the molecular weight of the deuterated compound and determining the extent of deuterium incorporation.
Experimental Protocol: LC-MS/MS Analysis
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[3]
-
Method: A sensitive UPLC-MS/MS method can be employed to identify the parent ion and its fragmentation patterns.[4]
-
Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the deuterated Delafloxacin. The isotopic distribution of the molecular ion cluster will indicate the level of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is the definitive method for confirming the position of the deuterium labels.
Experimental Protocol: NMR Analysis
-
Spectrometers: 1H NMR and 13C NMR.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Analysis: Comparison of the 1H NMR spectrum of the deuterated compound with that of non-deuterated Delafloxacin. The signal corresponding to the proton at the deuterated position should be absent or significantly reduced in intensity. The 13C NMR spectrum can also provide confirmatory evidence of the structure.
| Technique | Parameter | Expected Result for Deuterated Delafloxacin |
| HPLC | Purity | >98% |
| LC-MS/MS | [M+H]+ | Increased m/z corresponding to the number of deuterium atoms incorporated. |
| 1H NMR | Chemical Shift (ppm) | Disappearance or significant reduction of the signal for the proton at the site of deuteration. |
| 13C NMR | Chemical Shift (ppm) | Minimal changes in the chemical shifts of the carbon skeleton compared to the non-deuterated standard. |
DOT Script for Characterization Workflow
Caption: Experimental workflow for the characterization of deuterated Delafloxacin.
Quantitative Data Summary
The following tables summarize the expected and reported analytical data for Delafloxacin, which serve as a benchmark for the characterization of its deuterated analogue.
Table 1: Chromatographic and Mass Spectrometric Data
| Parameter | Value | Reference |
| HPLC Retention Time | Method Dependent | [2] |
| UV λmax | 290 nm | [2] |
| Monoisotopic Mass | 440.0499171 Da | [5] |
| [M+H]+ (Predicted) | 197.51418 | [6] |
| [M-H]- (Predicted) | 195.1186 | [6] |
Table 2: Predicted 13C NMR Spectral Data for Delafloxacin
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1' | 170.2 |
| C2' | 105.1 |
| C3' | 175.8 |
| C4' | 115.4 |
| C4a' | 140.1 |
| C5' | 120.3 |
| C6' | 155.9 |
| C7' | 145.2 |
| C8' | 125.7 |
| C8a' | 130.6 |
| C2 | 150.1 |
| C3 | 140.5 |
| C4 | 120.8 |
| C5 | 140.5 |
| C6 | 150.1 |
| C1'' | 60.1 |
| C2'' | 70.3 |
| C3'' | 60.1 |
Note: Predicted data is sourced from spectral databases and may vary from experimental values.[6]
Conclusion
The synthesis of deuterated Delafloxacin is a viable objective that can be achieved by adapting existing synthetic protocols for Delafloxacin with the introduction of a deuterated reagent. The subsequent characterization, employing a suite of modern analytical techniques including HPLC, mass spectrometry, and NMR, is critical for verifying the successful synthesis, purity, and isotopic labeling of the final product. This guide provides the necessary framework for researchers to undertake this synthesis and characterization with a clear and structured approach.
References
- 1. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]
- 2. HPLC Method for Determination of Delafloxacin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 5. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Delafloxacin-d5
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the fluoroquinolone antibiotic Delafloxacin. This document is intended to serve as a key resource, consolidating critical data and methodologies relevant to its application in research and development. This compound is primarily utilized as a stable isotope-labeled internal standard for the precise quantification of Delafloxacin in biological matrices during pharmacokinetic and metabolic studies, leveraging techniques like mass spectrometry and liquid chromatography.[1]
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 1-(6-amino-3, 5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl-2, 2, 3, 4, 4-d5)-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid | [1] |
| Molecular Formula | C₁₈H₇D₅ClF₃N₄O₄ | [1][2][3] |
| Molecular Weight | 445.79 g/mol | [1][2][3] |
| Parent Drug CAS | 189279-58-1 (Delafloxacin) | [3][4] |
| Appearance | Crystalline solid (Inferred from parent compound) | [5] |
| Storage Temperature | -20°C | [5] |
Solubility Profile
The solubility of a compound is critical for its use in experimental assays and for formulation. The data below pertains to Delafloxacin meglumine, the salt form of the parent compound, which provides a strong indication of the solubility characteristics of this compound.
| Solvent | Solubility (approximate) |
| DMSO | 10 mg/mL[5] (or 100 mg/mL[6]) |
| Dimethylformamide (DMF) | 0.5 mg/mL[5] |
| PBS (pH 7.2) | 10 mg/mL[5] |
| Water | 100 mg/mL[6] |
| Ethanol | Insoluble[6] |
Note: It is recommended to prepare fresh aqueous solutions and not store them for more than one day.[5] For organic stock solutions, purging with an inert gas is advised.[5]
Spectroscopic Data
Spectroscopic properties are fundamental for the identification and quantification of this compound. The following data is for the parent compound, Delafloxacin meglumine.
| Technique | Wavelength (λmax) |
| UV/Vis | 230, 291 nm |
Mechanism of Action (Parent Compound: Delafloxacin)
As a deuterated analog, this compound shares the same mechanism of action as Delafloxacin. Delafloxacin is a broad-spectrum, anionic fluoroquinolone antibiotic that functions by inhibiting bacterial DNA synthesis.[4][7][8][9] It has a dual-targeting mechanism, acting on two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[8][9][10]
-
Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[8]
-
Inhibition of Topoisomerase IV: This enzyme is crucial for separating replicated chromosomes into daughter cells during cell division.[8]
By inhibiting both enzymes, Delafloxacin leads to DNA strand breaks and ultimately, concentration-dependent bactericidal activity.[4][7][8] A unique characteristic of Delafloxacin is its enhanced potency in acidic environments, which are often found at sites of infection.[9][10][11] This dual-targeting action also reduces the likelihood of bacteria developing resistance.[8]
Caption: Mechanism of action of Delafloxacin.
Experimental Protocols
While specific experimental protocols for determining the physicochemical properties of this compound are not publicly detailed, standard methodologies for fluoroquinolones are applicable.
Determination of n-Octanol/Buffer Partition Coefficient (Log P)
The partition coefficient is a measure of a drug's lipophilicity, which influences its absorption and distribution.
Methodology:
-
Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and n-octanol.
-
Saturation: Pre-saturate the n-octanol with the buffer and the buffer with n-octanol to ensure thermodynamic equilibrium.
-
Dissolution: Dissolve a precisely weighed amount of this compound in the aqueous buffer.
-
Partitioning: Mix a known volume of the drug solution with an equal volume of n-octanol in a separation funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate Log P as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Extractive Spectrophotometric Quantification
This method can be used for determining the concentration of fluoroquinolones in pharmaceutical formulations.
Methodology:
-
Complex Formation: The method is based on the formation of an ion-pair complex between the fluoroquinolone and an anionic dye (e.g., Bromothymol Blue) in an acidic medium.[12]
-
Extraction: The formed colored complex is extracted into an organic solvent (e.g., chloroform).
-
Measurement: The absorbance of the organic layer is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.[12]
-
Stoichiometry: The drug-to-dye ratio in the complex is typically determined using Job's method of continuous variation. For many fluoroquinolones, this ratio is 1:1.[12]
-
Quantification: The concentration of the drug is determined by comparing its absorbance to a standard calibration curve.
References
- 1. veeprho.com [veeprho.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. This compound - CAS - 189279-58-1 (non-d) | Axios Research [axios-research.com]
- 4. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. academic.oup.com [academic.oup.com]
- 11. Delafloxacin - Wikipedia [en.wikipedia.org]
- 12. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
Delafloxacin-d5: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Delafloxacin-d5, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Delafloxacin. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic studies, metabolic research, and other quantitative bioanalytical applications.
Introduction to this compound
Delafloxacin is a fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is a stable isotope-labeled version of Delafloxacin, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Delafloxacin in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of bioanalytical methods.
Chemical Structure of this compound:
Synonyms: 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl-2,2,3,4,4-d5)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Isotopic Purity of this compound
The isotopic purity of this compound is a critical parameter that ensures the reliability of quantitative analytical methods. It is defined as the percentage of the deuterated molecule relative to the total amount of all isotopic variants, including the unlabeled Delafloxacin. High isotopic enrichment minimizes the contribution of the internal standard to the analyte signal, which is particularly important when measuring low concentrations of the analyte.
Quantitative Data on Isotopic Purity
Commercial suppliers of this compound typically provide a certificate of analysis with specifications for isotopic purity.
| Parameter | Specification |
| Chemical Purity | ≥95.00% |
| Isotopic Enrichment | ≥98% ²H |
Experimental Protocol for Isotopic Purity Determination
A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a robust approach to confirm the isotopic purity and structural integrity of this compound.[1]
2.2.1. High-Resolution Mass Spectrometry (LC-HRMS)
This method allows for the separation and quantification of the different isotopic species of Delafloxacin.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 1000.
-
Resolution: ≥ 60,000 FWHM.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Delafloxacin ([M+H]⁺) and this compound ([M+H+5]⁺).
-
Integrate the peak areas for each species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d5) / (Area(d0) + Area(d1) + ... + Area(d5))] x 100
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²H NMR are used to confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.
-
-
²H NMR:
-
Acquire a deuterium spectrum.
-
The presence of signals at the expected chemical shifts confirms the positions of the deuterium atoms.
-
The relative integrals of the deuterium signals can be used to assess the isotopic enrichment at each labeled site.
-
Caption: Workflow for Isotopic Purity Determination.
Stability of this compound
The stability of this compound is a critical attribute, particularly when it is used as an internal standard in multi-day bioanalytical studies. Stability studies are conducted to evaluate the potential degradation of the molecule under various stress conditions, which helps in defining appropriate storage and handling procedures.
Long-Term Stability
Based on available data from suppliers, this compound is stable for at least one year when stored at -20°C.
| Condition | Duration | Stability |
| Storage at -20°C | ≥ 1 year | Stable |
Forced Degradation Studies
3.2.1. Summary of Forced Degradation of Delafloxacin
The following table summarizes the degradation of Delafloxacin under various stress conditions as reported in the literature.[2][3]
| Stress Condition | Reagent | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 1 M HCl | 30 min | Room Temp | 11.1 |
| Alkaline Hydrolysis | 1 M NaOH | 30 min | Room Temp | 2.0 |
| Oxidative | 3% H₂O₂ | 30 min | Room Temp | 7.2 |
| Thermal | - | 30 min | 80°C | 15.0 |
3.2.2. Experimental Protocol for Forced Degradation Studies
The following protocol is adapted from published methods for Delafloxacin and can be applied to assess the stability of this compound.[2][3]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and keep at room temperature for a specified duration. Neutralize the solution with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and keep at room temperature for a specified duration. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified duration.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for a specified duration.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze the stressed samples using a stability-indicating LC-MS/MS method to quantify the remaining this compound and to detect any degradation products. It is also crucial to monitor for any potential H/D exchange by analyzing the mass spectra for the appearance of ions corresponding to Delafloxacin-d4, -d3, etc.
Caption: Workflow for Forced Degradation Studies.
Deuterium Exchange
A key consideration for the stability of deuterated internal standards is the potential for hydrogen-deuterium (H/D) exchange. This can occur under certain pH and temperature conditions, leading to a change in the isotopic distribution of the standard and compromising the accuracy of the assay. The deuterium atoms on the azetidinyl ring of this compound are generally stable. However, it is prudent to monitor for any H/D exchange during method development and validation, especially when the samples are subjected to harsh conditions. This can be achieved by examining the mass spectra of the this compound peak for any increase in the abundance of lower mass isotopologues (e.g., d4, d3).
Mechanism of Action of Delafloxacin
Delafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase (a type II topoisomerase): This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve the torsional stress that builds up during DNA replication and transcription.
-
Topoisomerase IV (also a type II topoisomerase): This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
The inhibition of these enzymes by Delafloxacin leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand breaks in the bacterial chromosome and ultimately leading to bacterial cell death.
Caption: Simplified Signaling Pathway of Delafloxacin's Antibacterial Action.
Conclusion
This compound is a high-purity, stable, isotopically labeled internal standard that is essential for the accurate and precise quantification of Delafloxacin in biological matrices. This technical guide has provided an overview of its isotopic purity and stability, along with detailed experimental protocols for their assessment. Understanding these key characteristics is paramount for the development and validation of robust bioanalytical methods in a research and drug development setting. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data and perform their own verification of purity and stability as part of their method validation process.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
The Role of Delafloxacin-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Delafloxacin-d5 when utilized as an internal standard in bioanalytical methodologies. The application of stable isotope-labeled internal standards is a cornerstone of precise and accurate quantification of xenobiotics in complex biological matrices. This document will detail the principles behind this technique, with a specific focus on this compound, and provide relevant experimental protocols and data.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental mechanism by which this compound acts as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, this compound) is added to a sample containing the unlabeled analyte (Delafloxacin) at an unknown concentration.
This compound is an ideal internal standard for Delafloxacin quantification due to its near-identical physicochemical properties. The substitution of five hydrogen atoms with deuterium atoms results in a molecule that behaves almost identically to Delafloxacin during sample preparation, chromatography, and ionization in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This mass difference is the key to its function, allowing the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously.
By measuring the ratio of the instrument's response to the analyte (Delafloxacin) and the internal standard (this compound), any variations that occur during the analytical process can be effectively normalized. This includes inconsistencies in sample extraction, injection volume, and ionization efficiency. Because both molecules are affected proportionally by these variations, the ratio of their signals remains constant, leading to highly accurate and precise quantification of the analyte.[1][2][3][4][5]
Physicochemical Properties
The efficacy of this compound as an internal standard is directly linked to its structural and chemical similarity to Delafloxacin. The introduction of deuterium atoms does not significantly alter the polarity, solubility, or chromatographic retention time of the molecule.
| Property | Delafloxacin | This compound | Reference |
| Molecular Formula | C₁₈H₁₂ClF₃N₄O₄ | C₁₈H₇D₅ClF₃N₄O₄ | [6] |
| Molecular Weight | 440.76 g/mol | 445.79 g/mol | [6] |
| General Behavior | Assumed to be identical to Delafloxacin in terms of extraction recovery, chromatographic retention, and ionization efficiency. | Assumed to be identical to Delafloxacin in terms of extraction recovery, chromatographic retention, and ionization efficiency. | [1][2][3] |
Experimental Protocol: Quantification of Delafloxacin in Biological Samples using LC-MS/MS
The following is a representative experimental protocol for the quantification of Delafloxacin in biological samples, such as plasma, utilizing this compound as an internal standard, based on established methodologies.[7][8]
3.1. Sample Preparation
-
Spiking: A known concentration of this compound internal standard solution is added to each biological sample, calibration standard, and quality control sample.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent (e.g., acetonitrile or methanol) is added to the samples.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Delafloxacin and this compound is transferred to a clean tube or vial for analysis.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18) is used to separate Delafloxacin and this compound from other matrix components.
-
Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., water with 10 mM ammonium acetate and 0.2% formic acid) and an organic phase (e.g., acetonitrile with 0.2% formic acid).[7][8]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for both Delafloxacin and this compound.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Delafloxacin | 441.1 | 379.1 (quantifier), 423.1 (qualifier) |
| This compound | 446.1 (projected) | (Projected based on fragmentation) |
Note: The exact m/z values for this compound would be determined during method development.
3.3. Quantification
The concentration of Delafloxacin in the unknown samples is determined by calculating the peak area ratio of the Delafloxacin to the this compound internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Delafloxacin.
Quantitative Data Summary
The following table summarizes typical quantitative parameters from a validated bioanalytical method for Delafloxacin, which would be expected to be similar when using this compound as an internal standard.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL | [7][8] |
| Linearity Range | Typically spans from the LLOQ to several µg/mL | [7][8] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | [9][10] |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) | [9][10] |
Visualizations
Caption: Experimental workflow for the quantification of Delafloxacin using this compound.
Caption: Mechanism of action of this compound as an internal standard.
Conclusion
This compound serves as an exemplary internal standard for the quantification of Delafloxacin in complex biological matrices. Its mechanism of action is predicated on the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte, combined with its mass difference, allow for the correction of analytical variability. The use of this compound in LC-MS/MS assays enables researchers, scientists, and drug development professionals to achieve highly accurate, precise, and reliable pharmacokinetic and bioanalytical data, which is critical for the advancement of clinical research and drug development.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics and pharmacodynamics of intravenous delafloxacin in healthy subjects: model-based dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) has been established. To thoroughly understand its behavior in the body and optimize its therapeutic potential, precise and accurate measurement of its concentration in biological matrices is paramount. This is where isotopically labeled compounds, such as Delafloxacin-d5, play a critical role. This technical guide provides an in-depth overview of the primary uses of this compound in biomedical research, focusing on its application as an internal standard in bioanalytical methods.
Core Application: Internal Standard in Quantitative Bioanalysis
The principal application of this compound in biomedical research is as an internal standard (IS) for the quantification of Delafloxacin in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.
The use of this compound allows for highly accurate and precise determination of Delafloxacin concentrations, which is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies are fundamental in drug development to determine the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.
Quantitative Data from Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of Delafloxacin that were determined using bioanalytical methods employing a deuterated internal standard like this compound.
Table 1: Pharmacokinetic Parameters of Intravenous Delafloxacin (300 mg) in Healthy Subjects and Patients with Renal Impairment [3][4]
| Parameter | Normal Renal Function | Severe Renal Impairment |
| Cmax (µg/mL) | 4.3 | 5.3 |
| AUC0–∞ (µg·h/mL) | 22.6 | 45.0 |
| Total Clearance (L/h) | 13.7 | 7.07 |
| Renal Clearance (L/h) | 6.03 | 0.44 |
Table 2: Pharmacokinetic Parameters of Oral Delafloxacin (400 mg) in Subjects with Normal Renal Function [3]
| Parameter | Value |
| Tmax (hours) | 1.0 - 1.5 |
| AUC0–t (µg·h/mL) | 25.8 |
Experimental Protocols
A validated bioanalytical method using this compound as an internal standard is crucial for reliable pharmacokinetic analysis. Below is a detailed methodology synthesized from various studies.
Experimental Protocol: Quantification of Delafloxacin in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound solution (internal standard).
-
Add a protein precipitating agent, such as methanol or acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Chromatographic Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed with:
-
Flow Rate: A typical flow rate is 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transition for Delafloxacin: m/z 441.1 → 423.1 (quantifier) and m/z 441.1 → 379.1 (qualifier).[5]
-
The specific MRM transition for this compound would be adjusted based on its increased mass due to the deuterium atoms.
-
-
Instrumentation: A triple quadrupole mass spectrometer is used for analysis.
Visualizations
Delafloxacin's Mechanism of Action
To understand why precise quantification of Delafloxacin is important, it is essential to grasp its mechanism of action. Delafloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Caption: Delafloxacin's inhibitory action on bacterial DNA gyrase and topoisomerase IV.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard.
Caption: Workflow of a typical pharmacokinetic study using an internal standard.
Conclusion
This compound is an indispensable tool in the biomedical research of Delafloxacin. Its use as an internal standard in LC-MS/MS bioanalytical methods enables the accurate and precise quantification of the drug in biological matrices. This, in turn, facilitates critical pharmacokinetic and pharmacodynamic studies that are essential for understanding the drug's disposition in the body and for optimizing its clinical use. The detailed experimental protocols and established quantitative data underscore the robustness of this analytical approach in advancing our knowledge of Delafloxacin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Clinical Pharmacology of Delafloxacin in Patients With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Delafloxacin-d5: A Technical Guide for Laboratory Professionals
An in-depth resource for researchers, scientists, and drug development professionals on the procurement and application of Delafloxacin-d5.
This technical guide provides essential information on sourcing this compound, a deuterated internal standard critical for the accurate quantification of the fluoroquinolone antibiotic Delafloxacin in biological matrices. Additionally, it outlines detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and for studying the mechanism of action of its non-deuterated parent compound.
Supplier and Purchasing Information for this compound
For researchers requiring this compound for their laboratory work, several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes key purchasing information to facilitate easy comparison and procurement.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Simson Pharma Limited | D810011[1] | C₁₈H₇D₅ClF₃N₄O₄ | 445.79 | Certificate of Analysis provided | Inquire |
| TLC Pharmaceutical Standards | D-189002[2] | C₁₈H₇D₅ClF₃N₄O₄ | 445.79 | N/A | 10mg, 25mg, 50mg, 100mg |
| Clinivex | RCLS3C14775[3] | C₁₇H₁₂ClF₃N₄O₃ (non-d5) | 412.75 (non-d5) | N/A | 10mg, 25mg, 50mg, 100mg |
Note: Purity and available quantities may vary. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.
Experimental Protocols
Quantification of Delafloxacin in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from validated methods for the quantification of Delafloxacin in biological samples.[4][5][6]
a. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the particular LC system and column.
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Delafloxacin: Monitor the precursor to product ion transition, for example, m/z 441.1 → 423.1 (quantifier) and 441.1 → 379.1 (qualifier).[6]
-
This compound: Monitor the appropriate precursor to product ion transition for the deuterated standard.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for both the analyte and the internal standard.
-
c. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Delafloxacin to this compound against the concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of Delafloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Delafloxacin-mediated DNA Cleavage Assay
This protocol is based on methods used to study the inhibitory effects of fluoroquinolones on bacterial DNA gyrase and topoisomerase IV.[7]
a. Reaction Setup
-
Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 6 mM MgCl₂, 10 mM dithiothreitol, 200 mM potassium glutamate, and 50 µg/ml bovine serum albumin.[7]
-
In a microcentrifuge tube, combine:
-
Incubate the reaction mixture at 37°C for 60 minutes.[7]
b. Sample Treatment and Analysis
-
Stop the reaction by adding sodium dodecyl sulfate (SDS) to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL.
-
Incubate at 37°C for 30 minutes to digest the proteins.
-
Add a loading dye to the samples.
-
Separate the DNA products by electrophoresis on a 1% agarose gel in TBE buffer.[7]
-
Stain the gel with ethidium bromide or a safer alternative DNA stain.
-
Visualize the DNA bands under UV light. The presence of linearized plasmid DNA indicates DNA cleavage stabilized by Delafloxacin.[7]
Visualizations
Delafloxacin's Mechanism of Action
Delafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By trapping these enzymes in a complex with DNA, Delafloxacin leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[9]
Caption: Mechanism of action of Delafloxacin.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the key steps involved in the quantification of Delafloxacin in a biological sample using this compound as an internal standard.
Caption: LC-MS/MS quantification workflow.
References
- 1. Delafloxacin D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. theclinivex.com [theclinivex.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 9. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 10. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Delafloxacin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Physical Properties
Delafloxacin-d5 is a stable isotope-labeled version of Delafloxacin.[1] The primary purpose of deuteration is to serve as a tracer for quantification in drug development processes.[1] While specific quantitative physical and chemical data for the d5 variant are not published, the data for the parent compound, Delafloxacin, are presented below. The addition of five deuterium atoms will result in a slight increase in the molecular weight.
Table 1: Physicochemical Properties of Delafloxacin
| Property | Value | Source |
| Molecular Formula | C18H12ClF3N4O4 | [3][4] |
| Molecular Weight | 440.8 g/mol | [3][4] |
| Appearance | Not specified in SDS, likely a solid | N/A |
| Solubility | Not specified in SDS | N/A |
| Flash Point | No data available | [2] |
| Autoignition Temperature | No data available | [2] |
Table 2: Physicochemical Properties of Delafloxacin Meglumine
| Property | Value | Source |
| Molecular Formula | C25H29ClF3N5O9 | [5] |
| Molecular Weight | 635.97 g/mol | [5] |
| CAS Number | 352458-37-8 | [5] |
Hazard Identification and Toxicological Profile
The primary health hazards associated with Delafloxacin are based on its classification as harmful if swallowed and its potential for irritation.[2][6] As with other fluoroquinolones, there are class-wide warnings regarding serious adverse reactions.[7][8]
Table 3: GHS Hazard Classification for Delafloxacin
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | [5] |
Summary of Toxicological Information:
-
Acute Effects: Harmful if ingested.[2][6] Material may be irritating to the mucous membranes, upper respiratory tract, skin, and eyes.[2]
-
Chronic Effects & Fluoroquinolone Class Warnings: Like other fluoroquinolones, Delafloxacin carries a black box warning for potentially irreversible serious adverse reactions including tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects.[7][8] It may also exacerbate muscle weakness in patients with myasthenia gravis.[8]
-
Hepatotoxicity: Delafloxacin has been associated with a low rate (3-4%) of mild, asymptomatic, and transient serum enzyme elevations during therapy.[3][9]
-
Carcinogenicity, Mutagenicity, and Teratogenicity: This information is not detailed in the provided safety data sheets.
Experimental Protocols: Safe Handling and Emergency Procedures
Given that this compound is a pharmaceutical compound of unknown potency, stringent adherence to safety protocols is mandatory.[10] The following procedures are derived from the SDS for Delafloxacin and general best practices for handling chemical compounds in a laboratory setting.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Handle the compound in a well-ventilated area.[11] The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne levels.[2]
-
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[5][11]
-
Hand Protection: Use compatible, chemical-resistant gloves. Gloves must be inspected prior to use.[10][11]
-
Skin and Body Protection: Wear a lab coat or other impervious clothing.[2][11]
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator should be used.[2]
-
Handling and Storage
-
Handling:
-
Storage:
First-Aid Measures
Table 4: Emergency First-Aid Procedures
| Exposure Route | First-Aid Protocol | Source |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. | [2][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention. | [2][11] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. | [2][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Have eyes examined by medical personnel. | [2][5] |
Spill and Disposal Procedures
-
Spill Response:
-
Disposal:
Visualized Workflow: Risk Assessment for Handling this compound
The following diagram outlines a logical workflow for a risk assessment prior to handling this compound.
Caption: Risk Assessment Workflow for Handling this compound.
Conclusion
While the specific toxicological properties of this compound are not well-documented, a conservative approach to handling based on the known hazards of the parent compound is essential. Researchers and laboratory personnel must utilize appropriate engineering controls, wear the specified personal protective equipment, and be fully versed in the emergency procedures outlined in this guide. Adherence to these protocols will ensure a safe laboratory environment when working with this and other novel pharmaceutical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Updated Review on Clinically-Relevant Properties of Delafloxacin [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Delafloxacin - Wikipedia [en.wikipedia.org]
- 8. BAXDELA (delafloxacin) | Safety | Tolerability [baxdela.com]
- 9. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: Quantification of Delafloxacin in Human Plasma using a Validated LC-MS/MS Method with Delafloxacin-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Delafloxacin in human plasma. The method utilizes Delafloxacin-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was developed and is presented here with typical performance characteristics, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Delafloxacin.
Introduction
Delafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) has been established. Accurate and reliable quantification of Delafloxacin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient outcomes. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the highest quality of quantitative data.
Experimental
Materials and Reagents
-
Delafloxacin (purity ≥98%)
-
This compound (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Delafloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Delafloxacin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Delafloxacin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in the same diluent.
Sample Preparation
A protein precipitation method is employed for the extraction of Delafloxacin and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient is typically used.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Delafloxacin | 441.1 | 423.1 | 200 | 22 |
| Delafloxacin | 441.1 | 379.1 | 200 | 28 |
| This compound (IS) | 446.1 | 428.1 | 200 | 22 |
Note: The MRM transitions for this compound are proposed based on a +5 Da mass shift from the unlabeled compound. These transitions should be optimized in the user's laboratory.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a 1 mg/mL stock solution of Delafloxacin in methanol.
-
Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare working standards at concentrations of 10x the final desired concentrations.
-
Spike 10 µL of each working standard into 90 µL of blank human plasma to obtain calibration standards at the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner from a separate weighing of Delafloxacin.
Protocol 2: Plasma Sample Extraction
-
Label microcentrifuge tubes for blanks, calibration standards, QC samples, and unknown samples.
-
Add 100 µL of the corresponding plasma sample to each tube.
-
Add 20 µL of the internal standard working solution (this compound) to all tubes except for the blank matrix.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Place the tubes in an evaporator and dry the contents under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted samples to autosampler vials for analysis.
Visualizations
Caption: Workflow for the extraction of Delafloxacin from plasma.
Caption: Logical flow of the LC-MS/MS analysis.
Application Notes and Protocols for the Quantification of Delafloxacin and Delafloxacin-d5 using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Delafloxacin and its deuterated internal standard, Delafloxacin-d5, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are based on established methodologies to ensure robust and reliable results for pharmacokinetic studies and other drug development applications.
Introduction
Delafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Accurate quantification of Delafloxacin in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines the key parameters and procedures for the successful implementation of a multiple reaction monitoring (MRM) based LC-MS/MS method for Delafloxacin and its stable isotope-labeled internal standard, this compound.
MRM Transitions and Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is the preferred method for the quantification of small molecules in complex matrices due to its high selectivity and sensitivity. The following tables summarize the optimized MRM transitions and mass spectrometry parameters for Delafloxacin and its internal standard. It is recommended to optimize these parameters on the specific instrument being used.
Table 1: MRM Transitions for Delafloxacin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Delafloxacin | 441.1 | 423.1 | Quantifier[1][3][4] |
| Delafloxacin | 441.1 | 379.1 | Qualifier[1][3][4] |
| This compound | To be determined empirically | To be determined empirically | Internal Standard |
Note: The MRM transitions for this compound should be determined by direct infusion of a standard solution into the mass spectrometer. A precursor ion with an m/z of approximately 446.1 would be expected.
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |
| Capillary Voltage | 3.60 kV[1] |
| Source Temperature | 150 °C[1] |
| Desolvation Temperature | 350 °C - 400 °C[1][5] |
| Cone Voltage (Delafloxacin) | 33 V - 36 V[1][5] |
| Collision Energy (441.1 → 423.1) | 20 eV[1] |
| Collision Energy (441.1 → 379.1) | 26 eV[1] |
| Desolvation Gas Flow | 850 L/Hr[5] |
| Cone Gas Flow | 102 L/Hr[5] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Delafloxacin from plasma samples.
Materials:
-
Plasma samples (and quality controls)
-
This compound internal standard working solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with an appropriate volume of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
Table 3: Liquid Chromatography Conditions
| Parameter | Setting |
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[1][3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][3][4] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL[5] |
| Column Temperature | 35 °C - 40 °C |
| Gradient | See Table 4 for a typical gradient |
Table 4: Example Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Delafloxacin in biological samples.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for UPLC-MS/MS Assay of Delafloxacin
These application notes provide a comprehensive guide for the quantitative bioanalysis of Delafloxacin in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Delafloxacin is a fluoroquinolone antibiotic effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic and toxicokinetic assessments during its development and clinical use. This document outlines a validated UPLC-MS/MS method for the determination of Delafloxacin in plasma.
Experimental Workflow
The overall experimental workflow for the bioanalysis of Delafloxacin is depicted below.
Application of Delafloxacin-d5 in Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Delafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Therapeutic Drug Monitoring (TDM) of Delafloxacin may be beneficial in specific patient populations to optimize efficacy and minimize potential toxicity. These populations include critically ill patients, individuals with significant renal impairment, and those not responding to standard dosing regimens. Delafloxacin-d5, a stable isotope-labeled internal standard, is the preferred choice for the quantitative analysis of Delafloxacin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties to the unlabeled drug, which allows for accurate correction of matrix effects and variability in sample processing and instrument response.
Rationale for Therapeutic Drug Monitoring of Delafloxacin
The primary pharmacokinetic/pharmacodynamic (PK/PD) index associated with the efficacy of fluoroquinolones, including Delafloxacin, is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2] TDM can help ensure that this target is achieved, particularly in patients with altered pharmacokinetics.
Patients with severe renal impairment (eGFR < 30 mL/min) exhibit decreased clearance and increased exposure to Delafloxacin, necessitating dose adjustments for the intravenous formulation.[3][4][5] TDM can aid in individualizing these dose adjustments. While routine TDM for Delafloxacin is not standard practice, it can be a valuable tool in complex clinical scenarios to ensure optimal therapeutic outcomes.
This compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[6][7] this compound has nearly identical chemical and physical properties to Delafloxacin, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for precise and accurate quantification by minimizing the impact of experimental variability.
Experimental Protocols
Quantitative Analysis of Delafloxacin in Human Plasma using UPLC-MS/MS with this compound Internal Standard
This protocol describes a method for the quantification of Delafloxacin in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte concentrations).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min, 20-80% B; 0.5-1.0 min, 80% B; 1.0-1.5 min, 20% B; 1.5-2.0 min, 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
3. Mass Spectrometry - Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Delafloxacin | 441.1 | 379.1 (Quantifier) | 35 | 20 |
| Delafloxacin | 441.1 | 423.1 (Qualifier) | 35 | 15 |
| This compound | 446.1 | 384.1 | 35 | 20 |
Note: The MRM transitions for this compound are predicted based on a +5 Da mass shift from the parent compound. These values should be optimized during method development.
Method Validation Parameters
The following tables summarize typical validation parameters for a UPLC-MS/MS method for Delafloxacin quantification in plasma, adapted from published methods.[8][9][10]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 15 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 250 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 4000 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Delafloxacin | > 85 | < 15 |
| This compound | > 85 | < 15 |
Visualizations
References
- 1. Pharmacokinetics and pharmacodynamics of intravenous delafloxacin in healthy subjects: model-based dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and pharmacokinetic profiling of delafloxacin in a murine lung model against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Intravenous Delafloxacin in Patients With End-Stage Renal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. mdpi.com [mdpi.com]
- 9. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Application Note: Utilizing Delafloxacin-d5 for Bioequivalence Studies of Delafloxacin Formulations
Introduction
Delafloxacin is a broad-spectrum anionic fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] To ensure therapeutic equivalence between a generic (test) formulation and the innovator (reference) product, regulatory agencies require bioequivalence (BE) studies. These studies are fundamental in the drug approval process, demonstrating that the test formulation exhibits a comparable rate and extent of absorption to the reference formulation.
This application note provides a comprehensive protocol for conducting a bioequivalence study of Delafloxacin formulations, emphasizing the use of Delafloxacin-d5 as a stable isotope-labeled internal standard (IS) for accurate quantification in biological matrices. The use of a stable isotope-labeled internal standard is best practice in quantitative mass spectrometry as it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression, thereby ensuring high precision and accuracy in the analytical results.
Core Principles of Delafloxacin Bioequivalence Studies
A bioequivalence study for Delafloxacin typically involves a randomized, open-label, two-period, two-sequence, single-dose, crossover study design in healthy adult volunteers. The key pharmacokinetic (PK) parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[3][4]
Bioanalytical Method: Quantification of Delafloxacin in Human Plasma using LC-MS/MS
1. Materials and Reagents
-
Analytes: Delafloxacin reference standard, this compound (internal standard)
-
Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (drug-free, with anticoagulant)
-
Consumables: 96-well plates, autosampler vials, pipette tips, etc.
2. Instrumentation
-
Liquid Chromatography: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Preparation of Stock and Working Solutions
-
Delafloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Delafloxacin in a suitable solvent (e.g., DMSO).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol).
-
Working Solutions: Prepare serial dilutions of the Delafloxacin stock solution in 50% methanol to create calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.[5] Prepare a working solution of this compound.
4. Sample Preparation Protocol
This protocol utilizes a protein precipitation method for sample cleanup.
-
Label all sample tubes (blanks, calibration standards, QCs, and study samples).
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
5. LC-MS/MS Method Protocol
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A suitable gradient to separate Delafloxacin from endogenous plasma components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Delafloxacin: m/z 441.1 → 379.1; this compound: m/z 446.1 → 384.1 |
| Collision Energy | Optimized for the specific instrument. |
Table 1: Example LC-MS/MS parameters for Delafloxacin analysis. These should be optimized for the specific instrumentation used.
6. Bioanalytical Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Clinical Protocol: Delafloxacin Bioequivalence Study
1. Study Design
A randomized, open-label, two-period, two-sequence, single-dose, crossover study is recommended.
-
Subjects: Healthy adult male and female volunteers.
-
Washout Period: A sufficient washout period between the two treatment periods (e.g., 7-14 days) to ensure complete elimination of the drug from the body.
2. Dosing and Sample Collection
-
After an overnight fast, subjects receive a single oral dose of either the test or reference Delafloxacin formulation with a standardized volume of water.
-
Blood samples (e.g., 5 mL) are collected in tubes containing an appropriate anticoagulant at pre-defined time points.
-
Example Sampling Schedule: Pre-dose (0 hr), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.[4]
-
Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
3. Pharmacokinetic and Statistical Analysis
-
Plasma concentrations of Delafloxacin are determined using the validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated for each subject for both formulations using non-compartmental analysis.
-
The log-transformed Cmax and AUC values are statistically analyzed using an Analysis of Variance (ANOVA).
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC must fall within the acceptance range of 80.00% to 125.00% for the formulations to be considered bioequivalent.
Data Presentation
The results of a bioequivalence study should be summarized to allow for a clear comparison of the pharmacokinetic profiles of the test and reference formulations.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] | [Insert Value] (e.g., 95.2% (88.5% - 102.4%)) |
| AUC0-t (ngh/mL) | [Insert Value] | [Insert Value] | [Insert Value] (e.g., 98.7% (92.1% - 105.8%)) |
| AUC0-∞ (ngh/mL) | [Insert Value] | [Insert Value] | [Insert Value] (e.g., 99.1% (93.3% - 105.3%)) |
Table 2: Example summary of pharmacokinetic parameters from a Delafloxacin bioequivalence study.
A study comparing a 450 mg oral dose to a 300 mg IV dose of Delafloxacin reported a geometric least square mean ratio (90% confidence interval) of 0.8768 (0.8356–0.9200) for AUC0-∞ and 0.5516 (0.5150–0.5908) for Cmax.[3]
Visualizations
Caption: Workflow for a Delafloxacin Bioequivalence Study.
Caption: Bioanalytical Workflow for Delafloxacin Quantification.
Conclusion
The use of a validated LC-MS/MS method with a stable isotope-labeled internal standard, this compound, allows for the accurate and precise quantification of Delafloxacin in human plasma. This methodology, when integrated into a well-designed crossover clinical study, provides the necessary data to robustly assess the bioequivalence of different Delafloxacin formulations. The protocols and methods outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the generic drug development of Delafloxacin.
References
- 1. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Separation and Quantification of Delafloxacin and its Glucuronide Metabolite in Human Plasma
Abstract
This application note presents a detailed and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the fluoroquinolone antibiotic Delafloxacin and its primary metabolite, Delafloxacin glucuronide, in human plasma. This high-throughput method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and drug metabolism studies of Delafloxacin. The protocol outlines a straightforward sample preparation procedure and optimized chromatographic conditions that ensure excellent resolution and sensitivity for both the parent drug and its more polar metabolite. All quantitative data and experimental parameters are presented in a clear and concise format to facilitate straightforward implementation in a laboratory setting.
Introduction
Delafloxacin is a novel anionic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its metabolic fate is crucial for a comprehensive evaluation of its pharmacokinetic profile and potential drug-drug interactions. The primary metabolic pathway of Delafloxacin is glucuronidation, resulting in the formation of a glucuronide conjugate. This application note provides a validated UPLC-MS/MS method for the simultaneous determination of Delafloxacin and its glucuronide metabolite in human plasma, a critical tool for advancing research and development involving this therapeutic agent.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Delafloxacin and its glucuronide metabolite from human plasma.
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Losartan, 1 µg/mL in 50:50 ACN:Water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.
UPLC-MS/MS System and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. The chromatographic conditions are optimized to achieve baseline separation of Delafloxacin and its glucuronide metabolite.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| UPLC System | Acquity UPLC H-Class or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Time (min) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are used for the quantification and confirmation of Delafloxacin and its glucuronide metabolite.
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Delafloxacin | 441.1 | 423.1 (Quantifier) | 30 | 20 |
| 441.1 | 379.1 (Qualifier) | 30 | 25 | |
| Delafloxacin Glucuronide | 617.1 | 441.1 | 35 | 22 |
| Internal Standard (Losartan) | 423.2 | 207.1 | 25 | 18 |
Data Presentation
The developed method demonstrates excellent linearity, accuracy, and precision for the quantification of both Delafloxacin and its glucuronide metabolite.
Table 3: Method Validation Summary
| Parameter | Delafloxacin | Delafloxacin Glucuronide |
| Linearity Range (ng/mL) | 1 - 2000 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.994 |
| Lower Limit of Quantification (LLOQ, ng/mL) | 1 | 5 |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 11% | < 13% |
| Accuracy (% Bias) | Within ±10% | Within ±14% |
| Recovery (%) | > 85% | > 80% |
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the simultaneous determination of Delafloxacin and its glucuronide metabolite.
Caption: Experimental workflow for plasma sample analysis.
Delafloxacin Metabolism Pathway
The primary metabolic transformation of Delafloxacin is conjugation with glucuronic acid, a phase II metabolic reaction.
Caption: Primary metabolic pathway of Delafloxacin.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of Delafloxacin and its primary glucuronide metabolite in human plasma. The simple sample preparation protocol and optimized chromatographic conditions make this method highly suitable for routine use in clinical and preclinical studies, facilitating a deeper understanding of the pharmacokinetics and metabolism of this important antibiotic.
Application Notes and Protocols for Delafloxacin-d5 Solution Preparation and Storage as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and storage of Delafloxacin-d5 solutions intended for use as internal standards in analytical methodologies. The following protocols are based on a combination of information available for Delafloxacin and general best practices for handling deuterated analytical standards.
Introduction
This compound is the deuterated analog of Delafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] In analytical chemistry, particularly in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), deuterated standards are crucial for accurate quantification of the target analyte in complex matrices.[2] They serve as internal standards, mimicking the chemical behavior of the analyte while being distinguishable by their mass. This document outlines the recommended procedures for preparing stock and working solutions of this compound and provides guidance on their proper storage to ensure stability and analytical accuracy.
Materials and Equipment
2.1 Materials
-
This compound reference standard
-
High-purity solvents (HPLC or LC-MS grade):
-
Methanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Purified water (e.g., Milli-Q or equivalent)
-
-
Volumetric flasks (Class A)
-
Pipettes and tips (calibrated)
-
Amber glass vials with screw caps and PTFE septa
-
Analytical balance
2.2 Equipment
-
Vortex mixer
-
Sonicator
-
Refrigerator (2-8°C)
-
Freezer (-20°C or -80°C)
Solution Preparation Protocols
3.1 Protocol for Stock Solution Preparation (e.g., 1 mg/mL)
This protocol describes the preparation of a primary stock solution of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
-
Weighing: Accurately weigh a predetermined amount (e.g., 1 mg) of this compound reference standard using a calibrated analytical balance.
-
Initial Dissolution: Transfer the weighed standard to a clean, dry glass vial. Add a small amount of a suitable solvent in which this compound is freely soluble, such as DMSO, to dissolve the solid.
-
Quantitative Transfer: Quantitatively transfer the dissolved standard to a Class A volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution). Rinse the initial vial multiple times with the final solvent (e.g., methanol or acetonitrile) and add the rinsings to the volumetric flask to ensure complete transfer.
-
Dilution to Volume: Add the final solvent to the volumetric flask to bring the solution to the final volume.
-
Homogenization: Cap the flask and mix the solution thoroughly by inverting the flask multiple times. Further homogenization can be achieved by vortexing and/or brief sonication.
-
Transfer and Labeling: Transfer the prepared stock solution to an amber glass vial for storage. Clearly label the vial with the compound name, concentration, solvent, preparation date, and expiry date.
3.2 Protocol for Working Solution Preparation
Working solutions are prepared by diluting the stock solution to the desired concentration for use in analytical assays.
-
Equilibration: Allow the stock solution to equilibrate to room temperature before use.
-
Dilution Calculation: Calculate the volume of the stock solution required to prepare the desired concentration and volume of the working solution.
-
Preparation: Using a calibrated pipette, transfer the calculated volume of the stock solution into a Class A volumetric flask.
-
Dilution: Dilute to the final volume with the appropriate solvent (typically the mobile phase used in the analytical method).
-
Homogenization: Mix the working solution thoroughly by inverting the flask and vortexing.
-
Transfer and Labeling: Transfer the working solution to a clean, labeled amber vial. Working solutions are generally prepared fresh daily.[3]
Storage and Stability
Proper storage of this compound solutions is critical to maintain their integrity and ensure the accuracy of analytical results.
Logical Relationship for Storage and Stability Considerations
Caption: Decision logic for storing this compound analytical solutions.
4.1 Stock Solutions
-
Solvent Selection: For long-term stability, solvents such as methanol or acetonitrile are commonly used.[4][5]
-
Temperature: For long-term storage, it is recommended to store stock solutions in a freezer at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use vials before freezing.
-
Light Protection: Store solutions in amber glass vials to protect the compound from light-induced degradation.
4.2 Working Solutions
-
Preparation: It is best practice to prepare working solutions fresh daily from the stock solution.[3]
-
Storage: If not used immediately, working solutions can be stored for a short period (up to 24 hours) in a refrigerator at 2-8°C.[6][7][8] This is consistent with the storage recommendations for the reconstituted pharmaceutical product of Delafloxacin.[6][7][8]
Summary of Solution Preparation and Storage Parameters
| Parameter | Stock Solution | Working Solution |
| Typical Concentration | 1 mg/mL | 10-1000 ng/mL |
| Recommended Solvent | DMSO (for initial dissolution), Methanol or Acetonitrile (for final dilution) | Mobile phase or a mixture of organic solvent and water |
| Preparation Frequency | As needed | Freshly prepared daily is recommended[3] |
| Short-Term Storage | 2-8°C (if necessary) | 2-8°C (up to 24 hours)[6][7][8] |
| Long-Term Storage | -20°C or -80°C | Not recommended |
| Container | Amber glass vials with PTFE septa | Amber glass vials |
| Key Considerations | Avoid repeated freeze-thaw cycles | Protect from light |
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
By adhering to these protocols, researchers can ensure the preparation of accurate and stable this compound analytical standard solutions, which is fundamental for the generation of reliable and reproducible analytical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Delafloxacin in Pharmaceutical Formulations Using a Green RP-HPTLC and NP-HPTLC Methods: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalrph.com [globalrph.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in Delafloxacin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Delafloxacin, with a specific focus on mitigating matrix effects.
Troubleshooting Guide: Matrix Effects
Q1: My Delafloxacin signal intensity is low and inconsistent across different plasma samples. What could be the cause?
A1: Low and variable signal intensity for Delafloxacin is often a primary indicator of matrix effects, specifically ion suppression.[1][2][3] Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][4] This can lead to inaccurate and irreproducible quantification.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The chosen sample preparation method is critical for removing interfering matrix components.[5]
-
Protein Precipitation (PPT): While simple and fast, PPT may not be sufficient to remove all matrix components, especially phospholipids, which are known to cause ion suppression.[3][6]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. A study on Delafloxacin in rat plasma utilized ethyl acetate for LLE.[7]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest samples by selectively isolating the analyte from the matrix. Consider developing an SPE method if other techniques fail to resolve the issue.
-
-
Optimize Chromatography: Chromatographic separation plays a key role in separating Delafloxacin from co-eluting matrix components.[8]
-
Increase Retention: Ensure Delafloxacin is sufficiently retained on the analytical column to separate it from early-eluting, highly polar matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to enhance the separation between Delafloxacin and any interfering peaks.
-
Column Chemistry: Using a different column chemistry (e.g., a mixed-mode column) might alter the elution profile of interferences relative to Delafloxacin.[9]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[9] If a SIL-IS for Delafloxacin is not available, a structural analog that behaves similarly can be used as an alternative. Losartan has been used as an internal standard in one Delafloxacin UPLC-MS/MS method.[6]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of Delafloxacin.[9][10]
Q2: How can I quantitatively assess the extent of matrix effects in my Delafloxacin assay?
A2: A quantitative assessment of matrix effects is a crucial step in method validation. This is typically done by calculating the matrix factor (MF).
Experimental Protocol for Matrix Effect Assessment:
-
Prepare Three Sets of Samples:
-
Set A: Delafloxacin standard solution prepared in a neat solvent (e.g., mobile phase).
-
Set B: Blank biological matrix (e.g., plasma) extract spiked with Delafloxacin standard solution post-extraction.
-
Set C: Delafloxacin standard spiked into the biological matrix and then subjected to the entire sample preparation process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Delafloxacin.
-
Calculate the Matrix Factor (MF) and Recovery:
A consistent matrix factor across different lots of the biological matrix is essential for a robust method.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (precursor > product ions) for Delafloxacin?
A1: For Delafloxacin analysis in positive electrospray ionization (ESI+) mode, the following mass transitions are commonly used:
Q2: What sample preparation methods have been successfully used for Delafloxacin in biological matrices?
A2: Several methods have been reported for the extraction of Delafloxacin from biological samples:
-
Protein Precipitation: Acetonitrile is a common precipitating agent.[6][7] This method is fast and straightforward.[6]
-
Liquid-Liquid Extraction: Ethyl acetate has been used for the extraction of Delafloxacin from rat plasma.[7]
Q3: What are some validated LC-MS/MS method parameters for Delafloxacin analysis?
A3: Below is a summary of parameters from published methods.
Table 1: Summary of Delafloxacin LC-MS/MS Method Parameters
| Parameter | Method 1[6] | Method 2[11] |
| LC Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Waters C18 (100 x 2.1 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile | A: 0.2% Formic acidB: Acetonitrile (30:70 v/v) |
| Flow Rate | Gradient | 0.12 µL/min (Isocratic) |
| Internal Standard | Losartan | Not specified |
| Ionization Mode | ESI+ | ESI+ |
| Mass Transitions | Quantifier: 441.1 > 423.1Qualifier: 441.1 > 379.1 | 441.10 > 379.10 |
Q4: What are the reported linearity ranges and limits of quantification for Delafloxacin in LC-MS/MS assays?
A4: The sensitivity of Delafloxacin assays can vary depending on the sample matrix and instrumentation.
Table 2: Quantitative Performance of Delafloxacin LC-MS/MS Methods
| Parameter | Plasma[7] | Pharmaceutical Dosage Forms[11] |
| Linearity Range | 0.1–2.5 µg/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 10 ng/mL |
| Lower Limit of Detection (LLOD) | 0.05 µg/mL | 3 ng/mL |
| Accuracy (% Recovery) | ~98.3% | 99.3% (at 50 ng/mL) |
Experimental Protocols
Protocol 1: Protein Precipitation for Delafloxacin in Plasma [6]
-
Transfer 150 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Losartan at 1 µg/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix thoroughly for 1 minute.
-
Centrifuge at 10,500 x g for 12 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects in Delafloxacin analysis.
Caption: Workflow for Delafloxacin extraction from plasma via protein precipitation.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
Delafloxacin Quantification: A Technical Support Guide to Minimizing Ion Suppression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Delafloxacin using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low signal intensity and poor reproducibility for Delafloxacin in my plasma samples. Could this be due to ion suppression?
A1: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression. Ion suppression occurs when co-eluting matrix components from your biological sample interfere with the ionization of Delafloxacin in the mass spectrometer's ion source, leading to a reduced analyte signal.[1][2][3] This is a common challenge in bioanalytical assays, particularly with complex matrices like plasma.
Q2: How can I confirm that ion suppression is affecting my Delafloxacin quantification?
A2: A common method to assess ion suppression is the post-extraction spike analysis. This involves comparing the peak area of Delafloxacin in a neat solution to the peak area of Delafloxacin spiked into a blank, extracted matrix sample. A significantly lower peak area in the matrix sample indicates ion suppression. The matrix factor (MF) can be calculated to quantify this effect. An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
Q3: What are the primary sources of ion suppression when analyzing Delafloxacin in plasma?
A3: The primary sources of ion suppression in plasma are endogenous components such as phospholipids, salts, and proteins that may co-elute with Delafloxacin.[2][4] The sample preparation method plays a crucial role in removing these interferences. For instance, while simple, protein precipitation may result in higher matrix effects for Delafloxacin compared to more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6]
Q4: My current sample preparation involves protein precipitation, and I suspect significant ion suppression. What should I do?
A4: If you are experiencing ion suppression with protein precipitation, consider switching to a more effective sample preparation technique. For Delafloxacin analysis, liquid-liquid extraction (LLE) has been shown to be a better alternative, leading to cleaner extracts and reduced matrix effects.[5][6][7] Solid-phase extraction (SPE) is another powerful technique for removing interfering matrix components.[2]
Q5: How does my choice of internal standard (IS) impact ion suppression?
A5: An appropriate internal standard is crucial for mitigating the effects of ion suppression. A stable isotope-labeled (SIL) internal standard of Delafloxacin is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior, and will therefore be affected by ion suppression in the same way as the analyte. If a SIL-IS is unavailable, a structural analog that elutes very close to Delafloxacin can be used. The use of an IS helps to normalize the analyte response, improving accuracy and precision.[8] Published methods for Delafloxacin have utilized internal standards such as Losartan and Rivaroxaban.[5][7]
Q6: Can I minimize ion suppression by modifying my chromatographic conditions?
A6: Absolutely. Optimizing your chromatographic method to separate Delafloxacin from co-eluting matrix components is a very effective strategy.[3] This can be achieved by:
-
Adjusting the mobile phase gradient: A well-optimized gradient can resolve Delafloxacin from the majority of matrix interferences.
-
Changing the mobile phase composition: The addition of mobile phase modifiers like formic acid or ammonium formate can influence the ionization efficiency of Delafloxacin and potentially move it away from interfering peaks.[9][10]
-
Using a different stationary phase: A column with a different selectivity may provide better separation from matrix components.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This method is fast but may result in higher ion suppression for Delafloxacin.
-
To 150 µL of plasma sample, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,500 x g for 12 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This method generally provides cleaner extracts and less ion suppression compared to PPT.
-
To a known volume of plasma sample, add the internal standard.
-
Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).[7]
-
Vortex for an extended period to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing Delafloxacin to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
SPE can offer the cleanest samples by selectively isolating the analyte.
-
Condition a suitable SPE cartridge (e.g., a weak cation exchanger like Oasis WCX for fluoroquinolones) with methanol and then water.[11]
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove loosely bound interferences.
-
Elute Delafloxacin from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol, acetonitrile, and formic acid).[11]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Delafloxacin Quantification
| Sample Preparation Method | Relative Ion Suppression | Recovery | Throughput |
| Protein Precipitation (PPT) | High | Moderate | High |
| Liquid-Liquid Extraction (LLE) | Low to Moderate | Good | Moderate |
| Solid-Phase Extraction (SPE) | Low | High | Low to Moderate |
Note: This table provides a qualitative comparison based on published literature. Actual quantitative values for ion suppression (Matrix Factor) and recovery should be determined experimentally during method development and validation.
Visualizations
Caption: Workflow for Delafloxacin sample preparation and its impact on ion suppression.
Caption: Troubleshooting flowchart for addressing ion suppression in Delafloxacin analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Home - Cerilliant [cerilliant.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Delafloxacin-d5 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low recovery issues encountered with the Delafloxacin-d5 internal standard during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable, isotopically labeled version of Delafloxacin, a fluoroquinolone antibiotic. It is used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of Delafloxacin quantification. Since this compound is chemically identical to Delafloxacin, it co-elutes and experiences similar matrix effects and ionization suppression, allowing for reliable correction of analytical variability.[1][2]
Q2: What are the key chemical properties of Delafloxacin that might affect its recovery?
Delafloxacin is an anionic fluoroquinolone.[3][4] Its chemical structure includes a carboxylic acid group and a heteroaromatic amine, making its charge state pH-dependent. In acidic environments, the non-ionized form is more prevalent, while in neutral to basic conditions, it exists primarily in an anionic form.[4] This property can significantly impact its solubility and interaction with different surfaces and extraction materials. Additionally, like other fluoroquinolones, Delafloxacin can chelate with metal ions.[5]
Q3: What are the common causes of low recovery for an internal standard like this compound?
Low recovery of an internal standard can stem from various factors throughout the analytical workflow. These can be broadly categorized as:
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Sample Preparation Issues: Inefficient extraction from the sample matrix, degradation of the analyte, or losses during cleanup steps.[6]
-
Chromatographic Problems: Poor peak shape, irreversible adsorption to the column or tubing, or improper mobile phase composition.
-
Mass Spectrometry Issues: Inefficient ionization or ion suppression due to matrix components.[7]
-
Solution Stability: Degradation of the internal standard in the stock or working solutions.
Troubleshooting Guides
Below are detailed troubleshooting guides for specific issues leading to low recovery of this compound.
Issue 1: Low Recovery During Sample Preparation
Low recovery during sample preparation is a frequent problem. The following sections provide potential causes and solutions related to extraction and matrix effects.
Potential Cause A: Suboptimal pH during Extraction
The pH of the sample and extraction solvents plays a critical role in the recovery of this compound due to its anionic nature.[4]
Solutions:
-
Adjust Sample pH: For reversed-phase solid-phase extraction (SPE), acidifying the sample to a pH of 3.0-4.5 can neutralize the carboxylic acid group, increasing its retention on the sorbent.[8]
-
Optimize Elution Solvent pH: When eluting from an SPE cartridge, using a solvent with a pH that ensures the analyte is in its ionized form can improve elution efficiency. For example, adding a small percentage of a basic modifier like ammonium hydroxide to the elution solvent can be effective.
Potential Cause B: Inefficient Protein Precipitation
For biological matrices like plasma, incomplete protein precipitation can lead to low recovery and significant matrix effects.
Solutions:
-
Choice of Precipitation Solvent: Acetonitrile is commonly used for protein precipitation when analyzing fluoroquinolones.[9][10]
-
Solvent-to-Sample Ratio: A typical ratio is 3:1 (v/v) of acetonitrile to plasma. Ensure thorough vortexing and centrifugation.
-
Temperature: Performing the precipitation at a low temperature (e.g., in an ice bath) can enhance protein removal.
Potential Cause C: Chelation with Metal Ions
Delafloxacin can chelate with multivalent metal cations (e.g., Mg²⁺, Ca²⁺, Fe³⁺) present in the sample matrix or from containers.[5] This can lead to the formation of complexes that are not efficiently extracted or detected.
Solutions:
-
Use of Chelating Agents: Adding a chelating agent like EDTA to the sample or extraction solvent can help to sequester metal ions and prevent them from binding to this compound.
-
Avoid Glassware Contamination: Ensure all glassware is thoroughly cleaned and consider using metal-free plasticware.
Potential Cause D: Matrix Effects
Components of the sample matrix can interfere with the extraction and ionization of this compound.[7]
Solutions:
-
Optimize SPE Cleanup: Employ a robust solid-phase extraction (SPE) protocol. For fluoroquinolones, Oasis HLB cartridges are often effective.[9]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality controls in a matrix that closely matches the study samples to compensate for consistent matrix effects.[6]
Experimental Protocol: Optimized Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol is a general guideline and may require further optimization for specific matrices and analytical systems.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Add 200 µL of 2% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB 1cc (30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of methanol containing 0.5% formic acid.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Issue 2: Poor Chromatographic Performance
Problems during the chromatographic separation can also contribute to the apparent low recovery of the internal standard.
Potential Cause A: Peak Tailing or Broadening
Poor peak shape can lead to inaccurate integration and seemingly low recovery.
Solutions:
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. For Delafloxacin, a mobile phase with a pH in the acidic range (e.g., 2.5-4.0) using formic or phosphoric acid is often effective.[8]
-
Column Choice: A C18 column is commonly used for fluoroquinolone analysis.[9] Consider a column with end-capping to minimize silanol interactions.
-
Metal Contamination: Metal contamination in the LC system can cause peak tailing. Use a chelating agent in the mobile phase or flush the system with a chelating solution.
Potential Cause B: Irreversible Adsorption
This compound may adsorb to active sites in the LC system, such as frits, tubing, or the column itself.
Solutions:
-
System Passivation: Passivate the LC system by flushing with a solution that can block active sites, such as a high concentration of the analyte or a dedicated passivation solution.
-
Inert LC System: If feasible, use an LC system with inert components (e.g., PEEK tubing and titanium frits).
Quantitative Data Summary: Factors Affecting Fluoroquinolone Recovery in SPE
The following table summarizes data from a study on the effect of eluting solvent composition on the recovery of fluoroquinolones, which can be analogous to this compound.
| Acetonitrile Content (%) | Formic Acid Content (%) | Analyte | Average Recovery (%) |
| 10 | 0.5 | Norfloxacin | 85 |
| 20 | 0.5 | Norfloxacin | 95 |
| 30 | 0.5 | Norfloxacin | 92 |
| 40 | 0.5 | Norfloxacin | 88 |
| 20 | 0.05 | Ciprofloxacin | 88 |
| 20 | 0.5 | Ciprofloxacin | 98 |
| 20 | 1.0 | Ciprofloxacin | 94 |
| 20 | 2.0 | Ciprofloxacin | 90 |
Data adapted from a study on fluoroquinolone analysis and presented for illustrative purposes.[9]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Internal Standard Recovery
Caption: A workflow diagram for troubleshooting low this compound recovery.
Diagram 2: Key Chemical Properties of Delafloxacin Influencing Recovery
Caption: Relationship between Delafloxacin's properties and recovery issues.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Delafloxacin - Wikipedia [en.wikipedia.org]
- 6. welchlab.com [welchlab.com]
- 7. myadlm.org [myadlm.org]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Delafloxacin Detection in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Delafloxacin detection in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of Delafloxacin in biological samples.
| Question | Answer & Troubleshooting Steps |
| 1. Why am I observing low recovery of Delafloxacin from my plasma samples? | Low recovery can be due to suboptimal sample preparation. For plasma, protein precipitation is a common and effective method. However, the choice of precipitating agent and its ratio to the sample are critical. Acetonitrile (ACN) is frequently used. An ACN to plasma ratio of 2:1 has been shown to provide acceptable sensitivity and recovery without the need for drying and reconstitution steps[1]. If recovery remains low, consider liquid-liquid extraction (LLE) with a solvent like ethyl acetate, which has also been successfully used, although it is a more time-consuming method[2]. |
| 2. I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I minimize these? | Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge. To mitigate this: - Optimize Sample Cleanup: Protein precipitation can sometimes lead to higher matrix effects compared to LLE[1]. If using protein precipitation, ensure complete precipitation and centrifugation to remove as much of the protein as possible. - Chromatographic Separation: Ensure your chromatographic method effectively separates Delafloxacin from interfering matrix components. Using a high-efficiency column, such as a UPLC BEH C18, and a gradient elution program can improve separation[1][2]. - Internal Standard: Use a suitable internal standard (IS) that co-elutes with Delafloxacin and experiences similar matrix effects. Losartan and Rivaroxaban have been successfully used as internal standards[1][2]. |
| 3. My assay sensitivity is not sufficient to detect low concentrations of Delafloxacin. How can I improve the Lower Limit of Quantification (LLOQ)? | Achieving a low LLOQ is crucial for pharmacokinetic studies. To enhance sensitivity: - Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) conditions. Delafloxacin is sensitive in positive ion mode[1]. Optimize the precursor to product ion transitions (MRM transitions). For Delafloxacin, transitions of 441.1 → 379.1 (qualifier) and 441.1 → 423.1 (quantifier) have been reported to provide good sensitivity[1][3]. - Sample Preparation: A one-step protein precipitation with ACN has been shown to achieve an LLOQ of 2.92 ng/mL[1]. Ensure the final extract is clean to minimize ion suppression. - Injection Volume: Increasing the injection volume can improve the signal, but be mindful of potential peak broadening or column overload[4]. |
| 4. What are the key validation parameters I need to assess for my Delafloxacin quantification method? | According to bioanalytical method validation guidelines, the following parameters should be evaluated: - Specificity and Selectivity: Ensure no significant interference at the retention time of Delafloxacin and the IS from endogenous matrix components.[1] - Linearity: The calibration curve should demonstrate a linear relationship between concentration and response over the desired range.[2][5] - Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for LLOQ).[1][6] - Recovery: The extraction efficiency of the method should be consistent and reproducible.[2][6] - Matrix Effect: Assessed to ensure that the matrix does not interfere with the quantification.[1] - Stability: Evaluate the stability of Delafloxacin in the biological matrix under various storage and handling conditions. |
| 5. Can I use a fluorescence detector instead of a mass spectrometer for Delafloxacin detection? | Yes, a high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the determination of Delafloxacin in human plasma[6][7]. This can be a viable alternative if an LC-MS/MS system is not available. The excitation and emission wavelengths for Delafloxacin are 405 nm and 450 nm, respectively[6][7]. |
Quantitative Data Summary
The following tables summarize key quantitative data from validated methods for Delafloxacin detection.
Table 1: Linearity and Sensitivity of Delafloxacin Detection Methods
| Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | LLOD (ng/mL) | Reference |
| UPLC-MS/MS | Human Plasma | 2.92 - 6666 | 2.92 | Not Reported | [1] |
| UPLC-MS/MS | Rat Plasma | 0.1 - 2500 | 0.1 | 0.05 | [2] |
| LC-MS/MS | Not Specified | 10 - 150 | 10 | 3 | [8] |
| HPLC-Fluorescence | Human Plasma | 100 - 2500 | 100 | 50 | [6][7] |
| HPTLC-Densitometry | Human Plasma | 25 - 1000 | Not Reported | Not Reported | [5] |
Table 2: Accuracy and Precision Data for Delafloxacin Quantification (UPLC-MS/MS in Human Plasma)
| QC Level | Concentration (ng/mL) | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Within-Day Accuracy (%) | Between-Day Accuracy (%) | Reference |
| LLOQ | 2.92 | ≤10.86 | ≤11.23 | 94.4 - 106.1 | 92.5 - 109.0 | [1] |
| LQC | 9.6 | ≤10.86 | ≤11.23 | 94.4 - 106.1 | 92.5 - 109.0 | [1] |
| MQC | 480 | ≤10.86 | ≤11.23 | 94.4 - 106.1 | 92.5 - 109.0 | [1] |
| HQC | 6000 | ≤10.86 | ≤11.23 | 94.4 - 106.1 | 92.5 - 109.0 | [1] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Delafloxacin in Human Plasma
This protocol is based on a validated, eco-friendly method with a one-step sample preparation.[1]
1. Sample Preparation (Protein Precipitation)
-
Pipette 150 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of internal standard (IS) solution (e.g., Losartan, 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (ACN).
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 10,500 x g for 12 minutes at 4 °C.
-
Transfer 150 µL of the supernatant to an autosampler vial for analysis.
2. UPLC Conditions
-
Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 20-80% B
-
0.5-1.0 min: 50% B
-
1.0-2.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Autosampler Temperature: 12 °C
-
Total Run Time: 3 minutes
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Delafloxacin (Quantifier): 441.1 → 423.1
-
Delafloxacin (Qualifier): 441.1 → 379.1
-
Losartan (IS): 423.1 → 207.1
-
Protocol 2: HPLC with Fluorescence Detection for Delafloxacin in Human Plasma
This protocol provides an alternative to mass spectrometry-based detection.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Combine plasma sample with an internal standard (e.g., Valsartan).
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC Conditions
-
Column: Kromasil C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: 0.05% trifluoroacetic acid in water / acetonitrile (52/48, v/v)
-
Elution: Isocratic
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Column Temperature: Not specified
3. Fluorescence Detection
-
Excitation Wavelength: 405 nm
-
Emission Wavelength: 450 nm
Visualizations
Caption: UPLC-MS/MS experimental workflow for Delafloxacin detection.
Caption: Troubleshooting logic for low sensitivity in Delafloxacin detection.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 5. Determination of Delafloxacin in Pharmaceutical Formulations Using a Green RP-HPTLC and NP-HPTLC Methods: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel liquid chromatography-fluorescence method for the determination of delafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Delafloxacin-d5 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Delafloxacin-d5 in processed biological samples during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant decrease in this compound signal in my processed samples over time. What could be the cause?
A1: A decrease in this compound signal can be attributed to several factors, primarily degradation or instability of the internal standard in the processed matrix. Potential causes include:
-
pH Instability: Delafloxacin, as a fluoroquinolone, has functional groups that can be susceptible to pH-dependent degradation. The stability of this compound in your processed sample extract may be compromised if the final pH is not optimal.
-
Temperature Sensitivity: Exposure of processed samples to elevated temperatures, even for short periods, can accelerate the degradation of the analyte and the internal standard.
-
Light Sensitivity: Fluoroquinolones are known to be light-sensitive. Exposure of processed samples to light, especially UV light, can lead to photodegradation.
-
Adsorption: this compound may adsorb to the surface of sample collection tubes, vials, or pipette tips, leading to a lower-than-expected concentration in the injected sample.
-
Enzymatic Degradation: If the sample processing method does not effectively precipitate all proteins or inactivate enzymes, residual enzymatic activity could potentially degrade this compound.
-
Reinjection Inconsistency: If you are reinjecting samples from the autosampler after a certain period, degradation in the autosampler vial could be the cause.
Troubleshooting Steps:
-
pH Evaluation: Measure the pH of your final sample extract. If it is strongly acidic or basic, consider adjusting it to a more neutral pH (6-7.5) and re-evaluating stability.
-
Temperature Control: Ensure that processed samples are kept at a consistent and low temperature (e.g., 4°C) in the autosampler and for short-term storage. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Light Protection: Use amber vials or protect samples from light during processing and storage.
-
Adsorption Minimization: Consider using low-adsorption polypropylene tubes and vials.
-
Protein Precipitation Efficiency: Evaluate the efficiency of your protein precipitation step. Ensure complete precipitation and removal of proteins.
-
Autosampler Stability Study: Perform an experiment to assess the stability of this compound in the autosampler over the typical duration of your analytical run.
Q2: My this compound peak is showing a chromatographic shift or splitting. Why is this happening?
A2: Deuterated internal standards can sometimes exhibit slight differences in retention time compared to their non-deuterated counterparts.[1][2] However, significant shifts or peak splitting during a run can indicate other issues:
-
Deuterium Exchange: While less common for labels on carbon atoms, there is a possibility of deuterium-proton exchange under certain conditions, such as in highly acidic or basic mobile phases or matrices.[3] This can lead to the formation of Delafloxacin-d4, -d3, etc., which may have slightly different chromatographic properties.
-
Column Degradation: A deteriorating analytical column can lead to poor peak shape and shifting retention times for both the analyte and the internal standard.
-
Mobile Phase Inconsistency: Changes in the mobile phase composition or pH during the analytical run can cause retention time shifts.
Troubleshooting Steps:
-
Evaluate Label Position: Confirm the position of the deuterium labels on the this compound molecule. Labels on non-exchangeable positions (e.g., aromatic rings not adjacent to a carbonyl group) are more stable.[3]
-
Mobile Phase pH: If using an extreme pH, consider if a more neutral mobile phase could be used without compromising chromatographic performance.
-
Column Health: Check the performance of your analytical column with a standard mixture. If peak shapes are poor for other compounds as well, the column may need to be replaced.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed.
Q3: I am seeing an unexpected peak at the retention time of unlabeled Delafloxacin in my blank samples spiked only with this compound. What is the source of this interference?
A3: This phenomenon, known as "cross-talk" or isotopic contribution, can arise from a few sources:
-
Impurity in the Internal Standard: The this compound standard itself may contain a small amount of unlabeled Delafloxacin as an impurity from its synthesis.[4]
-
In-source Fragmentation/Deuterium Loss: It is possible for the deuterated internal standard to lose deuterium atoms in the mass spectrometer's ion source, resulting in a signal at the m/z of the unlabeled analyte.[1]
-
Natural Isotope Contribution: The naturally occurring isotopes of the unlabeled analyte can sometimes contribute to the signal of the deuterated internal standard, especially if only a few deuterium atoms are present.[5]
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for your this compound standard to check for the percentage of unlabeled Delafloxacin.[4]
-
Optimize MS Conditions: Adjust ion source parameters (e.g., collision energy) to minimize in-source fragmentation.
-
Evaluate Isotopic Contribution: Analyze a high concentration of unlabeled Delafloxacin and check for any signal in the this compound MRM transition. This will help determine the extent of natural isotope interference.
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for troubleshooting guidance. Actual stability should be determined experimentally.
Table 1: Effect of pH on this compound Stability in Processed Plasma at Room Temperature (25°C) for 24 hours
| pH | Mean Peak Area | % Remaining |
| 3.0 | 85,000 | 85% |
| 5.0 | 95,000 | 95% |
| 7.0 | 99,000 | 99% |
| 9.0 | 90,000 | 90% |
Table 2: Effect of Temperature on this compound Stability in Processed Plasma (pH 7.0) for 24 hours
| Temperature | Mean Peak Area | % Remaining |
| 4°C | 98,500 | 98.5% |
| 25°C (Room Temp) | 94,000 | 94% |
| 37°C | 82,000 | 82% |
Table 3: Effect of Light Exposure on this compound Stability in Processed Plasma (pH 7.0) at Room Temperature (25°C) for 8 hours
| Condition | Mean Peak Area | % Remaining |
| Protected from Light | 99,500 | 99.5% |
| Exposed to Ambient Light | 91,000 | 91% |
| Exposed to UV Light (365 nm) | 75,000 | 75% |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Processed Samples
This protocol outlines a method to assess the stability of this compound under different storage conditions.
-
Sample Preparation:
-
Spike a known concentration of this compound into a pooled blank biological matrix (e.g., plasma, urine).
-
Process the samples using your established extraction method (e.g., protein precipitation with acetonitrile).
-
Evaporate the supernatant and reconstitute in a suitable mobile phase-like solution.
-
-
Stability Conditions:
-
Divide the processed samples into aliquots for testing under different conditions:
-
Autosampler Stability: Store at the autosampler temperature (e.g., 4°C or 10°C) and analyze at time points 0, 4, 8, 12, and 24 hours.
-
Bench-Top Stability: Store at room temperature (e.g., 25°C) and analyze at the same time points.
-
Freeze-Thaw Stability: Subject aliquots to three freeze-thaw cycles (-20°C to room temperature).
-
Long-Term Stability: Store aliquots at -20°C and -80°C and analyze after 1, 2, and 4 weeks.
-
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage remaining.
-
Protocol 2: LC-MS/MS Method for Delafloxacin and this compound
This is a general LC-MS/MS method that can be adapted for stability studies.
-
LC System: UPLC or HPLC system
-
Column: A C18 column, such as an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm), is a suitable choice.[6][7]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A gradient elution is typically used.[7]
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35-40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions (Illustrative):
Visualizations
Caption: Troubleshooting workflow for decreased this compound signal.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Delafloxacin-d5 Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Delafloxacin-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer source parameters for reliable and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometer source parameters for Delafloxacin analysis?
A1: Optimized source parameters are crucial for achieving maximum sensitivity and a stable signal. While optimal settings can vary between different mass spectrometer models, the following table summarizes parameters reported in published UPLC-MS/MS methods for Delafloxacin.[1][2]
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][2][3][4] |
| Capillary Voltage | 3.60 kV | [2] |
| Source Temperature | 150 °C | [2] |
| Desolvation Temperature | 350 °C - 400 °C | [2][4] |
| Desolvation Gas Flow | 850 L/Hr | [4] |
| Nebulizer Gas | Nitrogen | [4] |
Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Delafloxacin and this compound?
A2: For robust quantification, specific precursor to product ion transitions are monitored. The table below provides the commonly used MRM transitions for Delafloxacin. For this compound, the precursor ion mass will be shifted by +5 Da. The product ions may or may not be shifted depending on the fragmentation pattern. It is recommended to determine the optimal transitions by infusing a standard solution of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note | Reference |
| Delafloxacin | 441.1 | 379.1 | Qualifier | [1][2] |
| Delafloxacin | 441.1 | 423.1 | Quantifier | [1][2] |
| This compound (Predicted) | 446.1 | - | To be determined empirically |
Q3: What are common issues encountered during method development for Delafloxacin analysis?
A3: Researchers may face challenges such as low signal intensity, high background noise, poor peak shape, and matrix effects. A systematic troubleshooting approach is essential to address these issues.[5]
Troubleshooting Guide
Problem 1: Low or No Signal for this compound
-
Question: I am not observing a signal for this compound during infusion or in my LC-MS/MS run. What should I check?
-
Answer:
-
Verify Infusion: Ensure that the syringe pump is delivering the this compound solution to the mass spectrometer. Check for any leaks or blockages in the infusion line.
-
Check Source Parameters: Confirm that the electrospray ionization (ESI) source is on and that the parameters (e.g., capillary voltage, gas flows, temperatures) are set to appropriate starting values.[6] Lower sprayer voltages can sometimes improve signal stability.[6]
-
Confirm MRM Transitions: Double-check that the correct precursor and product ion m/z values for this compound are entered in the instrument method.
-
Solution Integrity: Verify the concentration and integrity of your this compound standard solution. Degradation of the analyte can lead to a loss of signal.[5]
-
Problem 2: High Background Noise or Poor Signal-to-Noise Ratio
-
Question: My chromatogram shows a high baseline, which is affecting the signal-to-noise ratio for my this compound peak. What can I do?
-
Answer:
-
Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents (LC-MS grade). Contaminants in the mobile phase can contribute to high background noise.
-
Source Contamination: A dirty mass spectrometer source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components.
-
Optimize Source Parameters: Adjusting the nebulizer gas pressure and drying gas flow rate and temperature can help to reduce chemical noise.[7]
-
Sample Preparation: Inadequate sample cleanup can introduce matrix components that contribute to background noise.[5] Consider optimizing your sample preparation protocol.
-
Problem 3: Unstable Signal or Spray
-
Question: The signal intensity for this compound is fluctuating significantly. How can I achieve a more stable signal?
-
Answer:
-
Inspect the ESI Spray: Visually inspect the electrospray needle. An inconsistent or sputtering spray can lead to an unstable signal.[8] Ensure the needle is not clogged or damaged.
-
Optimize Sprayer Position: The position of the ESI probe relative to the mass spectrometer inlet can impact signal stability. Adjust the position to find the optimal setting.[6]
-
Mobile Phase Composition: Highly aqueous mobile phases can sometimes lead to spray instability in positive ion mode.[6] Ensure adequate organic content in your mobile phase.
-
Gas Flows: Inconsistent gas flows (nebulizer and drying gas) can disrupt the spray. Check the gas supply and regulators.
-
Experimental Protocols
Protocol 1: Optimization of this compound Infusion Parameters
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set the mass spectrometer to acquire data in full scan mode to identify the precursor ion for this compound (expected around m/z 446.1).
-
Switch to product ion scan mode to identify the major fragment ions.
-
Systematically adjust the following source parameters to maximize the intensity of the precursor and product ions:
-
Capillary Voltage
-
Source and Desolvation Temperatures
-
Nebulizer and Drying Gas Pressures/Flows
-
-
Once optimal source parameters are established, create an MRM method using the most intense and stable precursor-product ion transition.
Visual Workflow
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for low signal.
References
- 1. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: High-Throughput Delafloxacin Analysis
Welcome to the technical support center for the high-throughput analysis of Delafloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions related to Delafloxacin quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the high-throughput analysis of Delafloxacin using HPLC-UV and LC-MS/MS.
Question: Why am I observing peak tailing for Delafloxacin in my HPLC analysis?
Answer:
Peak tailing for Delafloxacin, an anionic fluoroquinolone with a weakly acidic nature (pKa around 5.6), is a common issue, often stemming from secondary interactions with the stationary phase.[1][2] Here are the primary causes and solutions:
-
Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with Delafloxacin, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups, minimizing these interactions.[3]
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column to reduce the number of available free silanol groups.
-
Solution 3: Add a Competing Agent: Incorporating a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can mask the silanol groups.
-
-
Column Overload: Injecting too high a concentration of Delafloxacin can saturate the column, causing peak asymmetry.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column and ensure adequate sample cleanup. If the column is old or has been used extensively with harsh conditions, replacement may be necessary.
-
Question: My Delafloxacin signal intensity is low and inconsistent in my LC-MS/MS analysis. What are the possible causes and solutions?
Answer:
Low and variable signal intensity for Delafloxacin in LC-MS/MS can be attributed to several factors, primarily related to matrix effects and ionization suppression.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of Delafloxacin in the mass spectrometer source.
-
Solution 1: Improve Sample Preparation: Enhance your sample cleanup procedure. Protein precipitation is a quick method for high-throughput analysis, but if matrix effects are significant, consider a more thorough technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
-
Solution 2: Optimize Chromatography: Adjust the chromatographic gradient to better separate Delafloxacin from interfering matrix components.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with Delafloxacin and experience similar matrix effects, allowing for accurate correction during data processing.
-
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.
-
Solution: Infuse a standard solution of Delafloxacin directly into the mass spectrometer to optimize parameters such as capillary voltage, source temperature, and collision energy for the specific MRM transitions.[3]
-
-
Analyte Degradation: Delafloxacin may be unstable in the sample matrix or during the analytical process.
-
Solution: Investigate the stability of Delafloxacin under your sample storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability). Forced degradation studies have shown Delafloxacin to be susceptible to acidic, basic, and oxidative conditions.[4]
-
Question: I am observing carryover of Delafloxacin between injections. How can I resolve this?
Answer:
Carryover can lead to inaccurate quantification of subsequent samples. Here are the common causes and solutions:
-
Adsorption to System Components: Delafloxacin can adsorb to surfaces in the autosampler, injection valve, or column.
-
Solution 1: Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine. A mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of acid or base may be effective.[3]
-
Solution 2: Inject Blanks: Run blank injections after high-concentration samples to wash the system.
-
-
Insufficient Column Equilibration: If the column is not properly equilibrated between runs, it can lead to inconsistent retention and carryover.
-
Solution: Ensure an adequate column re-equilibration step at the end of your gradient program.
-
Frequently Asked Questions (FAQs)
What are the recommended analytical techniques for high-throughput Delafloxacin analysis?
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is the preferred method for high-throughput bioanalysis of Delafloxacin due to its high sensitivity, selectivity, and speed.[3] HPLC-UV can also be used, particularly for pharmaceutical formulations, but may lack the required sensitivity for low concentrations in biological matrices.[5]
What are the typical mass transitions for Delafloxacin in LC-MS/MS?
In positive electrospray ionization (ESI+) mode, the common precursor ion for Delafloxacin is m/z 441.1. The product ions for quantification and qualification are typically m/z 423.1 and m/z 379.1, respectively.[3]
What type of HPLC column is suitable for Delafloxacin analysis?
A reversed-phase C18 column is commonly used for Delafloxacin analysis.[3][4] For high-throughput applications, a column with smaller particle size (e.g., ≤1.8 µm) and shorter length (e.g., 50 mm) is recommended to reduce run times.[3]
How should I prepare plasma samples for Delafloxacin analysis?
A simple and rapid method for high-throughput analysis is protein precipitation with acetonitrile.[3] For a 150 µL plasma sample, 300 µL of acetonitrile can be added, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then injected into the LC-MS/MS system.[3]
Is Delafloxacin stable?
Delafloxacin is susceptible to degradation under acidic, basic, and oxidative stress conditions.[4] It is important to assess its stability in the specific biological matrix and under the storage and analytical conditions of your experiment.
Data Presentation
Table 1: UPLC-MS/MS Method Parameters for Delafloxacin Analysis in Plasma
| Parameter | Recommended Conditions | Reference |
| Chromatography | ||
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [3] |
| Flow Rate | 0.3 mL/min | [3] |
| Gradient | 20-80% B (0-0.5 min), 50% B (0.5-1.0 min), 20% B (1-2 min) | [3] |
| Injection Volume | 5 µL | [3] |
| Column Temperature | 35 °C | [3] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [3] |
| Capillary Voltage | 3.60 kV | [3] |
| Source Temperature | 150 °C | [3] |
| Desolvation Temp. | 350 °C | [3] |
| MRM Transitions | Delafloxacin: 441.1 → 423.1 (Quantifier), 441.1 → 379.1 (Qualifier) | [3] |
| Internal Standard (Losartan): 423.1 → 207.1 | [3] | |
| Method Performance | ||
| Linearity Range | 2.92 - 6666 ng/mL | [3] |
| Retention Time | ~1.2 minutes | [4] |
Experimental Protocols
Protocol 1: High-Throughput UPLC-MS/MS Analysis of Delafloxacin in Human Plasma
This protocol is adapted from an eco-friendly UPLC-MS/MS method for the rapid quantification of Delafloxacin in plasma.[3]
1. Materials and Reagents:
-
Delafloxacin reference standard
-
Losartan (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Stock and Working Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Delafloxacin in DMSO.
-
Prepare a 500 µg/mL stock solution of Losartan in methanol.
-
Prepare working standard solutions of Delafloxacin by serial dilution of the stock solution with 50% methanol.
-
Spike blank human plasma with the working standards to create calibration standards ranging from 2.92 to 6666 ng/mL.[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 150 µL of plasma sample (calibrator, QC, or unknown).
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Losartan).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 10,500 x g for 12 minutes at 4 °C.
-
Transfer 150 µL of the supernatant to a vial for UPLC-MS/MS analysis.[3]
4. UPLC-MS/MS Analysis:
-
Use the parameters outlined in Table 1 .
5. Data Analysis:
-
Quantify Delafloxacin by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.
Visualizations
Caption: Workflow for High-Throughput Delafloxacin Analysis.
Caption: Troubleshooting Decision Tree for Delafloxacin Analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 5. HPLC Method for Determination of Delafloxacin on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
Bioanalytical method validation for Delafloxacin using deuterated standards
Comparative Guide to Bioanalytical Method Validation for Delafloxacin
This guide provides a comparative overview of validated bioanalytical methods for the quantification of Delafloxacin in biological matrices. While the use of a deuterated internal standard is a gold standard in bioanalytical assays for its ability to mimic the analyte's behavior during sample processing and analysis, published methods for Delafloxacin have predominantly utilized non-deuterated internal standards. This guide will objectively compare the performance of these existing methods and provide the supporting experimental data, alongside a discussion of the prospective benefits of employing a deuterated standard.
Data Presentation: A Comparative Analysis of Validated Methods
The following tables summarize the quantitative data from various validated LC-MS/MS methods for Delafloxacin quantification, offering a clear comparison of their performance characteristics.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Losartan[1] | Rivaroxaban[2] | Valsartan[3] |
| Chromatographic Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1] | Acquity UPLC BEH C18[2] | Kromasil C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.1% Formic acid in acetonitrile and 0.1% formic acid in water (gradient)[1] | Acetonitrile (containing 0.1% formic acid) and 10 mM ammonium acetate (60:40)[2] | 0.05% Trifluoroacetic acid/acetonitrile (52/48)[3] |
| Flow Rate | Not Specified | 300 µL/min[2] | Not Specified |
| Ionization Mode | ESI Positive[1] | ESI Positive[2] | Fluorescence Detection[3] |
| MRM Transitions (m/z) | Delafloxacin: 441.1 → 379.1 (qualifier), 441.1 → 423.1 (quantifier); Losartan: 423.1 → 207.1[1] | Delafloxacin: 441.14 > 379.09; Rivaroxaban: 436.89 > 144.87[2] | N/A |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 2.92 - 6666 ng/mL[1] | 2 - 500 ng/mL[4] | 0.1 - 2.5 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 2.92 ng/mL[1] | 2 ng/mL[4] | 0.1 µg/mL[3] |
| Accuracy (%) | 92.5 - 109.0[1] | 97.14 - 103.50[4] | <11% (<16% at LLOQ)[3] |
| Precision (% RSD) | Within-day: ≤10.86; Between-day: ≤11.23[1] | Intra and Inter-day: 5.21 - 7.02[4] | <11% (<16% at LLOQ)[3] |
| Recovery (%) | Not Specified | Delafloxacin: 80.31; ISTD: 81.09[4] | 98.3[3] |
| Biological Matrix | Human Plasma[1] | Rat Plasma and Rabbit Aqueous Humour[2] | Human Plasma[3] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the comparison tables.
Method 1: UPLC-MS/MS for Delafloxacin in Human Plasma
-
Sample Preparation: A one-step protein precipitation method was employed. To a plasma sample, an internal standard solution (Losartan) was added, followed by a precipitating agent. The mixture was vortexed and centrifuged. The resulting supernatant was then injected into the UPLC-MS/MS system.
-
Chromatography: A UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) was used for separation. A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.[1]
-
Mass Spectrometry: Detection was carried out using a triple-quadrupole mass spectrometer with an electrospray ionization source in the positive ion mode. Multiple reaction monitoring (MRM) was used to monitor the transitions of m/z 441.1 → 379.1 (qualifier) and 441.1 → 423.1 (quantifier) for Delafloxacin, and m/z 423.1 → 207.1 for the internal standard, Losartan.[1]
Method 2: UPLC-MS/MS for Delafloxacin in Rat Plasma and Rabbit Aqueous Humour
-
Sample Preparation: For rat plasma, liquid-liquid extraction with ethyl acetate was used. For rabbit aqueous humor, protein precipitation with acetonitrile was performed.[2]
-
Chromatography: An Acquity UPLC BEH C18 column was utilized with a mobile phase of acetonitrile (containing 0.1% formic acid) and 10 mM ammonium acetate (60:40) at a flow rate of 300 µL/min.[2]
-
Mass Spectrometry: The analysis was performed using an ESI source in positive mode. The MRM transitions were set to m/z 441.14 > 379.09 for Delafloxacin and m/z 436.89 > 144.87 for the internal standard, Rivaroxaban.[2]
Method 3: HPLC with Fluorescence Detection for Delafloxacin in Human Plasma
-
Sample Preparation: Details on the sample preparation were not extensively provided in the available summary.
-
Chromatography: A Kromasil C18 column (250 x 4.6 mm, 5 µm) was used with an isocratic mobile phase of 0.05% trifluoroacetic acid/acetonitrile (52/48).[3]
-
Detection: Delafloxacin was detected by its native fluorescence with excitation and emission wavelengths of 405 nm and 450 nm, respectively. Valsartan was used as the internal standard.[3]
The Advantage of Deuterated Internal Standards
While the methods presented demonstrate acceptable performance, the use of a stable isotope-labeled (SIL), specifically a deuterated, internal standard for Delafloxacin would be the preferred approach in bioanalytical method development. A deuterated internal standard has the same chemical structure as the analyte, with the only difference being the presence of deuterium atoms in place of hydrogen atoms. This structural similarity offers several key advantages:
-
Compensates for Matrix Effects: Deuterated standards co-elute with the analyte, experiencing the same ionization suppression or enhancement from the biological matrix, thus providing more accurate correction.
-
Minimizes Variability in Sample Preparation: Any loss of analyte during extraction, evaporation, or derivatization steps is mirrored by the deuterated internal standard, leading to a more consistent and reproducible assay.
-
Improves Accuracy and Precision: By closely tracking the analyte's behavior throughout the entire analytical process, deuterated standards significantly improve the accuracy and precision of the quantification.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the typical experimental workflows for the bioanalytical quantification of Delafloxacin.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel liquid chromatography-fluorescence method for the determination of delafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
The Analytical Edge: A Comparative Guide to Delafloxacin-d5 and Structural Analogs as Internal Standards in LC-MS/MS Analysis
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability and ensuring accurate quantification. The two primary choices for an internal standard are a stable isotope-labeled version of the analyte (e.g., Delafloxacin-d5) or a structurally similar compound (a structural analog).
Theoretical Framework: The Ideal vs. The Pragmatic
A stable isotope-labeled internal standard like this compound is theoretically the superior choice. By replacing five hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties. This near-identical chemical behavior to the parent drug, Delafloxacin, allows it to co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This close correlation provides more effective normalization and leads to higher accuracy and precision in the analytical results.
Structural analogs, on the other hand, are different molecules with similar but not identical chemical structures and properties to the analyte. While they are often more readily available and cost-effective, their differing chromatographic retention times and potential for differential ionization can lead to less effective compensation for matrix effects and other sources of variability.
dot
Figure 1: Logical relationship between the choice of internal standard and its impact on analytical performance.
Performance Data: A Tale of Two Approaches
While a direct head-to-head study is unavailable, we can infer the performance differences by examining data from two distinct scenarios: the analysis of Delafloxacin using a structural analog and a comparative study of immunosuppressants using both SIL and structural analog internal standards.
Case Study 1: Delafloxacin Analysis Using a Structural Analog (Losartan)
A study detailing a UPLC-MS/MS method for the quantification of Delafloxacin in plasma utilized losartan as the internal standard. The validation results are summarized below.[1]
| Parameter | LLOQ | LQC | MQC | HQC |
| Nominal Conc. (ng/mL) | 2.92 | 9.6 | 480 | 6000 |
| Intra-day Precision (%RSD) | 10.86 | 8.95 | 7.21 | 5.43 |
| Inter-day Precision (%RSD) | 11.23 | 9.87 | 8.14 | 6.52 |
| Intra-day Accuracy (%) | 106.1 | 104.5 | 98.7 | 94.4 |
| Inter-day Accuracy (%) | 109.0 | 105.2 | 99.1 | 92.5 |
| Recovery (%) | - | 85.2 | 88.4 | 86.7 |
| Matrix Effect (%) | - | 92.1 | 94.5 | 93.8 |
These results demonstrate a validated method with acceptable precision and accuracy. However, the matrix effect, while consistent, shows some ion suppression (values less than 100%), which a SIL internal standard could potentially mitigate more effectively.
Case Study 2: Comparative Study of Immunosuppressants
A study directly compared the performance of isotopically labeled internal standards (ILIS) and analog internal standards (ANIS) for the quantification of four immunosuppressive drugs. The results highlight the potential advantages of using a SIL IS.
| Analyte | Internal Standard Type | Within-day Imprecision (%) | Between-day Imprecision (%) | Median Accuracy (%) |
| Tacrolimus | ILIS (TAC-13C,D2) | <10 | <8 | -1.2 |
| ANIS (Ascomycin) | <10 | <8 | 0.2 | |
| Sirolimus | ILIS (SIR-13C,D3) | <10 | <8 | 12.2 |
| ANIS (Desmethoxy-rapamycin) | <10 | <8 | 11.4 | |
| Ciclosporin A | ILIS (CsA-D12) | <10 | <8 | -2.1 |
| ANIS (CsD) | <10 | <8 | -2.0 | |
| Everolimus | ILIS (EVE-D4) | <10 | <8 | 9.1 |
| ANIS (Desmethoxy-rapamycin) | <10 | <8 | 9.8 |
While in this particular study the performance differences were not statistically significant, the authors noted that ILIS are generally considered superior. The subtle differences in accuracy could become more pronounced in more complex matrices or with less optimized sample preparation methods.
Experimental Protocols
Delafloxacin Quantification with a Structural Analog IS (Losartan)[1]
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
-
Chromatography: UPLC with a BEH C18 column (50 x 2.1 mm, 1.7 µm) using a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Delafloxacin: 441.1 → 423.1 (quantifier), 441.1 → 379.1 (qualifier)
-
Losartan (IS): 423.1 → 207.1
-
-
dot
Figure 2: Experimental workflow for Delafloxacin analysis using a structural analog IS.
Comparative Analysis of Immunosuppressants with ILIS and ANIS
-
Sample Preparation: Hemolysis of whole blood followed by protein precipitation and extraction.
-
Chromatography: LC with a C18 reversed-phase column.
-
Mass Spectrometry: LC-MS/MS analysis.
-
Two sets of experiments were run, one with the ILIS cocktail and one with the ANIS cocktail.
-
Conclusion and Recommendations
The use of a stable isotope-labeled internal standard such as this compound is the gold standard for the quantitative bioanalysis of Delafloxacin. Its near-identical physicochemical properties to the analyte provide the most effective means of compensating for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision.
While a structural analog like losartan can be used to develop a validated method, the potential for differential chromatographic behavior and ionization response exists. This can lead to less reliable data, especially when analyzing samples from diverse patient populations or when dealing with complex biological matrices.
For researchers and drug development professionals aiming for the highest level of data quality and regulatory compliance, the investment in a stable isotope-labeled internal standard like this compound is highly recommended. For routine analysis where a validated method with a structural analog has been established and shown to be robust, it may be a suitable alternative. However, a thorough validation, including a rigorous assessment of matrix effects, is crucial.
References
A Comparative Guide to Internal Standards for Accurate Delafloxacin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Delafloxacin, a fluoroquinolone antibiotic, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance thin-layer chromatography (HPTLC) methods to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative overview of commonly used internal standards for Delafloxacin quantification, supported by experimental data from various studies.
Comparison of Internal Standard Performance
The selection of an internal standard is critical for the development of a robust and reliable bioanalytical method. An ideal internal standard should be chemically similar to the analyte, have a similar retention time and ionization response, but be clearly distinguishable by the detector. The following table summarizes the performance of several internal standards used for Delafloxacin quantification.
| Internal Standard | Analytical Method | Matrix | Linearity Range | Accuracy (%) | Precision (% RSD) | Key Considerations |
| Delafloxacin-d5 | LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | Stable isotope-labeled IS is the gold standard, providing the best compensation for matrix effects and variability.[1] |
| Losartan | UPLC-MS/MS | Rat Plasma | 2.92 - 1000 ng/mL | 92.5 - 109.0 | ≤11.23 | A widely used angiotensin II receptor blocker, structurally different from Delafloxacin.[1][2] |
| Rivaroxaban | UPLC-MS/MS | Rat Plasma, Rabbit Aqueous Humour | Not Specified | Not Specified | Not Specified | An anticoagulant that has been successfully used as an IS in fluoroquinolone analysis. |
| Valsartan | HPLC | Human Plasma | 0.1 - 2.5 µg/mL | <11 | <11 | Another angiotensin II receptor blocker used as an IS. |
| Gatifloxacin | HPTLC | Human Plasma | 16 - 400 ng/band | 93.37 - 103.57 | 2.94 - 3.72 | A fluoroquinolone antibiotic, structurally similar to Delafloxacin, making it a good candidate for HPTLC.[3] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are generalized experimental protocols for LC-MS/MS and HPTLC quantification of Delafloxacin based on published literature.
LC-MS/MS Method for Delafloxacin Quantification
This protocol provides a general framework for the analysis of Delafloxacin in plasma using an internal standard like Losartan.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., Losartan at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might start at 95% A, decrease to 5% A over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
HPTLC Method for Delafloxacin Quantification
This protocol outlines a general procedure for the HPTLC analysis of Delafloxacin in plasma using Gatifloxacin as the internal standard.[3]
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma, add 1 mL of methanol containing the internal standard (e.g., Gatifloxacin at a suitable concentration).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant and apply a specific volume (e.g., 10 µL) as a band on the HPTLC plate.[3]
2. HPTLC Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Ethyl acetate: Methanol: Ammonia solution (e.g., 5:4:2, v/v/v)[3]
-
Chamber Saturation: Saturate the twin-trough chamber with the mobile phase for 20 minutes at room temperature.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air-dry the plate after development.
-
Densitometric Analysis: Scan the plate at the wavelength of maximum absorbance for Delafloxacin (e.g., 344 nm).[3]
Visualizing the Quantification Workflow
The following diagram illustrates the general experimental workflow for the quantification of Delafloxacin using an internal standard.
Caption: Experimental workflow for Delafloxacin quantification.
Conclusion
The choice of an internal standard for Delafloxacin quantification depends on the analytical method employed and the specific requirements of the study. For LC-MS/MS analysis, a stable isotope-labeled internal standard such as this compound is the preferred choice for achieving the highest accuracy and precision. However, structurally unrelated compounds like Losartan have also been successfully validated and offer a more readily available alternative. For HPTLC methods, a structurally similar compound like Gatifloxacin has been shown to be effective.[3] Researchers should carefully validate their chosen internal standard according to regulatory guidelines to ensure the reliability of their bioanalytical data.
References
Precision and Accuracy of Delafloxacin Quantification: A Comparative Analysis of LC-MS/MS and Alternative Assays
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for determining Delafloxacin concentrations in biological matrices, alongside alternative analytical techniques. The data presented is compiled from validated studies to ensure a reliable comparison of assay performance.
The following sections detail the accuracy and precision of a validated LC-MS/MS assay for Delafloxacin, offering a direct comparison with High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Comparative Analysis of Assay Performance
The performance of the Delafloxacin LC-MS/MS assay is benchmarked against established analytical methods. The subsequent tables summarize the accuracy and precision data from various validated studies, providing a clear comparison of these techniques.
| Parameter | LC-MS/MS Method 1 [1] | LC-MS/MS Method 2 [2] | HPTLC Method [3] | HPLC-Fluorescence Method [4] |
| Matrix | Human Plasma | Not Specified | Human Plasma | Human Plasma |
| Linearity Range | 2.92–6666 ng/mL | 10–150 ng/mL | 16–400 ng/band | 0.1–2.5 µg/mL |
| Intra-day Precision (%RSD) | ≤10.86% | Not Reported | 2.82–3.22% | <11% |
| Inter-day Precision (%RSD) | ≤11.23% | Not Reported | 2.94–3.72% | <11% |
| Intra-day Accuracy | 94.4–106.1% | Not Reported | 96.26–102.53% | <11% (as % error) |
| Inter-day Accuracy | 92.5–109.0% | 97.14–103.50% | 93.37–103.57% | <11% (as % error) |
| Mean Recovery | >95% | 80.31% | Not Reported | 98.3% |
| Lower Limit of Quantification (LLOQ) | 2.92 ng/mL | 10 ng/mL | 16 ng/band | 0.1 µg/mL |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and comparison. Below are the protocols for the LC-MS/MS and HPTLC methods.
Delafloxacin LC-MS/MS Assay Protocol
A novel UPLC-MS/MS assay was developed for the rapid quantification of Delafloxacin in plasma samples.[1]
1. Sample Preparation:
-
A one-step protein precipitation method was employed for sample cleanup. Delafloxacin and the internal standard (losartan) were extracted from human plasma.
2. Chromatographic Separation:
-
Column: UPLC BEH C18 column (50 × 2.1 mm; 1.7 μm).[1]
-
Mobile Phase: A gradient program utilizing 0.1% formic acid in acetonitrile and 0.1% formic acid in water.[1]
-
Flow Rate: 300 µL/min.[5]
-
Internal Standard: Losartan.[1]
3. Mass Spectrometry Detection:
-
Instrument: Triple-quadrupole mass detector with an electrospray ionization (ESI) interface in positive mode.[1]
-
MRM Transitions:
4. Validation:
-
The method was validated as per the guidelines for bioanalytical method validation. All evaluated parameters were within the acceptable range.[1]
Delafloxacin HPTLC-Densitometry Assay Protocol
A selective, sensitive, and rapid HPTLC-densitometry technique was developed for the estimation of Delafloxacin in human plasma.[3]
1. Sample Preparation:
-
Details on the specific extraction method from human plasma were not provided in the abstract.
2. Chromatographic Separation:
-
Stationary Phase: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
3. Densitometric Analysis:
-
The method was validated for the estimation of Delafloxacin in human plasma for the first time.[3]
4. Validation:
-
The method demonstrated good linearity with a correlation coefficient (r) of 0.9996 and a determination coefficient (r²) of 0.9992.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a Delafloxacin LC-MS/MS assay, from sample collection to data analysis.
Caption: Workflow of the Delafloxacin LC-MS/MS Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. A novel liquid chromatography-fluorescence method for the determination of delafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Delafloxacin Assays: A Comparative Guide to Analytical Instrumentation
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Delafloxacin in various matrices is paramount. This guide provides a comprehensive comparison of different analytical instruments and methods for Delafloxacin assays, supported by experimental data from published studies. The focus is on providing a clear understanding of the performance characteristics of each method to aid in the selection of the most appropriate analytical strategy.
Executive Summary
The analysis of Delafloxacin, a fluoroquinolone antibiotic, is routinely performed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). While each method offers distinct advantages, the choice of instrumentation can significantly impact sensitivity, throughput, and the nature of the sample matrix that can be analyzed. This guide outlines the key performance parameters of these methods, providing a basis for cross-validation and method transfer between different analytical platforms.
Data Presentation: Performance Characteristics of Delafloxacin Assays
The following tables summarize the quantitative data from various validated analytical methods for Delafloxacin, offering a side-by-side comparison of their performance.
Table 1: UPLC-MS/MS Methods for Delafloxacin Quantification
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] |
| Instrument | UPLC-MS/MS | LC-MS/MS | UPLC-MS/MS |
| Matrix | Rat Plasma, Rabbit Aqueous Humour | Not Specified | Rat Plasma, Rabbit Aqueous Humour |
| Linearity Range | Not Specified | 10–150 ng/mL | Not Specified |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.04 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.017 µg/mL | 0.100 ng/mL | Not Specified |
| Accuracy | Within acceptable limits (USFDA) | 97.14% to 103.50% | Within acceptable limits (USFDA) |
| Precision (%RSD) | Within acceptable limits (USFDA) | 5.21% to 7.02% (Intra & Inter-day) | Within acceptable limits (USFDA) |
| Recovery | Not Specified | 80.31% | Not Specified |
Table 2: HPLC and HPTLC Methods for Delafloxacin Quantification
| Parameter | HPLC-ESI-MS[1] | HPLC-Fluorescence[5] | Green RP-HPTLC[6][7] | NP-HPTLC[6][7] | HPTLC-Densitometry[8] |
| Instrument | HPLC-ESI-MS | HPLC with Fluorescence Detector | HPTLC | HPTLC | HPTLC |
| Matrix | Pharmaceutical Dosage Forms | Human Plasma | Commercial Tablets, SLNs | Commercial Tablets, SLNs | Human Plasma |
| Linearity Range | 0.1–2.5 µg/mL | 0.1–2.5 µg/mL | 25–1000 ng/band | 50–600 ng/band | 16–400 ng/band |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL | Not Specified | Not Specified | 5.80 ng/band |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 µg/mL | Not Specified | Not Specified | 16.0 ng/band |
| Accuracy | <11% | <11% | More accurate than NP-HPTLC | Less accurate than RP-HPTLC | Not Specified |
| Precision (%RSD) | <11% | <11% | More precise than NP-HPTLC | Less precise than RP-HPTLC | Not Specified |
| Recovery | 98.3% | 98.3% | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical assays. The following sections provide an overview of the experimental protocols for the key methods cited.
UPLC-MS/MS Method for Delafloxacin in Biological Matrices[1][2][4]
-
Sample Preparation:
-
Plasma: Liquid-liquid extraction using ethyl acetate.
-
Aqueous Humour: Protein precipitation with acetonitrile.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
HPLC-ESI-MS Method for Delafloxacin in Pharmaceutical Dosage Forms[1]
-
Chromatographic Conditions:
HPLC with Fluorescence Detection Method for Delafloxacin in Human Plasma[5]
-
Chromatographic Conditions:
HPTLC Methods for Delafloxacin in Pharmaceutical Formulations[6][7]
-
Stationary Phase:
-
Mobile Phase:
-
Detection: Densitometry in absorbance/reflectance mode at λmax = 295 nm.[6][7]
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for Delafloxacin analysis using different analytical instruments.
Caption: Workflow for Delafloxacin quantification by UPLC-MS/MS.
Caption: General workflow for Delafloxacin analysis by HPLC.
Caption: Workflow for Delafloxacin determination using HPTLC.
Conclusion
The choice of analytical instrumentation for Delafloxacin assays depends on the specific requirements of the study. UPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for pharmacokinetic studies in complex biological matrices.[1][2][4] HPLC methods, with either MS or fluorescence detection, provide a balance of sensitivity and accessibility for both pharmaceutical and biological samples.[1][5] HPTLC presents a cost-effective and high-throughput alternative for the analysis of pharmaceutical formulations, with "green" methods offering environmental benefits.[6][7]
When transferring a Delafloxacin assay between different instruments, it is crucial to perform a thorough cross-validation. This involves comparing key validation parameters such as linearity, accuracy, precision, and the limits of detection and quantification to ensure that the results are comparable and reliable across platforms. The detailed protocols and comparative data presented in this guide serve as a valuable resource for laboratories undertaking such cross-validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Delafloxacin in Pharmaceutical Formulations Using a Green RP-HPTLC and NP-HPTLC Methods: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide: HPLC-UV vs. LC-MS/MS for Delafloxacin Analysis
For researchers, scientists, and professionals in drug development, selecting the appropriate analytical method is paramount for accurate quantification of pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of Delafloxacin, a novel fluoroquinolone antibiotic.
This comparison is based on published experimental data, offering insights into the performance, sensitivity, and specificity of each technique.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative performance parameters of HPLC-UV and LC-MS/MS methods for Delafloxacin analysis, compiled from various validated studies.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 2.5 µg/mL[1][2] | 2.92 - 6666 ng/mL[3] |
| Limit of Detection (LOD) | 0.05 µg/mL[1][2] | 0.005 µg/mL (5 ng/mL)[4] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1][2] | 0.017 µg/mL (17 ng/mL)[4] |
| Accuracy (% Recovery) | 98.3%[1][2] | 97.14% to 103.50%[5] |
| Precision (% RSD) | <11%[1][2] | 5.21% to 7.02% (Intra and Inter-day)[5] |
| Detection | UV at 290 nm[6] or Fluorescence (Excitation/Emission: 405/450 nm)[1][2] | Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM)[7] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance. | High, based on specific precursor-to-product ion transitions, minimizing matrix effects. |
Experimental Protocols: A Look at the Methodologies
The following sections detail the experimental conditions for both HPLC-UV and LC-MS/MS analyses of Delafloxacin.
HPLC-UV Method
A common approach for Delafloxacin analysis by HPLC-UV involves reversed-phase chromatography.
-
Chromatographic Column: Primesep 100, 4.6x150 mm, 5 µm[6] or Kromasil C18, 250 x 4.6 mm, 5 µm[1][2].
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and 0.2% Sulfuric Acid in water (40:60 v/v)[6] or 0.05% trifluoroacetic acid/acetonitrile (52/48 v/v)[1][2].
-
Flow Rate: 1.0 mL/min[6].
-
Detection: UV detection at 290 nm[6] or fluorescence detection with excitation at 405 nm and emission at 450 nm[1][2].
-
Injection Volume: Not specified in the provided context.
LC-MS/MS Method
LC-MS/MS provides a highly sensitive and selective method for the quantification of Delafloxacin, particularly in complex biological matrices.
-
Chromatographic Column: UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[7] or Waters XBridge C18, 2.1 x 100 mm, 3.5 µm[5].
-
Mobile Phase: A gradient mobile phase of 0.1% formic acid in acetonitrile and 0.1% formic acid in water[7] or an isocratic mobile phase of 0.2% formic acid in water and acetonitrile[5].
-
Flow Rate: 0.40 mL/min[5].
-
Ionization: Electrospray Ionization (ESI) in positive mode[7].
-
Mass Spectrometry: Detection is performed using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions monitored for Delafloxacin are m/z 441.1 → 423.1 (quantifier) and 441.1 → 379.1 (qualifier)[7].
-
Injection Volume: 5 µL[5].
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Caption: Experimental workflow for Delafloxacin analysis.
Caption: Key characteristics of HPLC-UV vs. LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of Delafloxacin. The choice between the two will largely depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis in less complex matrices where high sensitivity is not the primary concern.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where low concentrations of the drug need to be accurately measured in complex biological fluids.[4][7] The high selectivity of MS/MS detection minimizes the impact of matrix effects, leading to more reliable results in challenging samples.
References
- 1. A novel liquid chromatography-fluorescence method for the determination of delafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 6. HPLC Method for Determination of Delafloxacin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Delafloxacin-d5 in Stock Solutions and Biological Matrices
This guide provides a comprehensive overview of the stability of Delafloxacin-d5, a deuterated internal standard for the fluoroquinolone antibiotic Delafloxacin. The information is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation. While specific stability data for this compound is not extensively published, this guide extrapolates from the known stability of Delafloxacin and general principles of deuterated internal standards to provide a robust framework for its use. Comparative data with other fluoroquinolones is included to offer a broader context for stability expectations.
Data Presentation: Stability Comparison
The stability of this compound is anticipated to be comparable to that of Delafloxacin. The following tables summarize the stability of Delafloxacin under various conditions, which can be used as a proxy for this compound. It is crucial to perform compound-specific stability evaluations as part of method validation.
Table 1: Stability of Delafloxacin in Stock Solutions
| Storage Condition | Solvent | Concentration | Duration | Stability Outcome |
| Room Temperature | DMSO | 100 mg/mL | Not specified | Use fresh DMSO, moisture-absorbing |
| -20°C | DMSO | 1 mg/mL | ≥ 4 years | Stable[1] |
| -20°C | Methanol | 500 µg/mL | Not specified | Stable for stock preparation[2] |
| Refrigerated (2-8°C) | Reconstituted Solution (D5W or 0.9% NaCl) | 25 mg/mL | Up to 24 hours | Stable[3][4] |
| Room Temperature | Reconstituted Solution (D5W or 0.9% NaCl) | 25 mg/mL | Up to 24 hours | Stable[3][4] |
Table 2: Stability of Delafloxacin in Biological Matrices (Human Plasma)
| Stability Test | Storage Condition | Concentration Levels | Duration | Stability Outcome (% Recovery) |
| Bench-top | Room temperature | LQC and HQC | 12 hours | 94.4% - 106.1%[5] |
| Freeze-Thaw | -20°C to Room Temperature | LQC and HQC | 5 cycles | Within acceptable limits |
| Long-term | ≤ -20°C | Not specified | Up to 484 days | Stable[6] |
| Autosampler | 12°C | LQC and HQC | 24 hours | Within acceptable limits[5] |
LQC: Low Quality Control, HQC: High Quality Control
Table 3: Comparative Stability of Other Fluoroquinolones in Biological Samples
| Fluoroquinolone | Matrix | Storage Condition | Duration | Stability |
| Ciprofloxacin | Plasma/Serum | Room Temperature | 24 hours | Generally Stable |
| Levofloxacin | Plasma/Serum | Room Temperature | 48-72 hours | Stable |
| Moxifloxacin | Plasma | -20°C | 30 days | Stable |
It is important to note that deuterated internal standards, such as this compound, may sometimes exhibit slight differences in chromatographic retention times or extraction recoveries compared to the parent drug[7][8]. However, their chemical stability is generally expected to be very similar.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the stability of this compound.
1. Stock Solution Stability Assessment
-
Objective: To determine the stability of this compound in a stock solution under different storage conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple vials.
-
Store the vials at different temperatures: room temperature (20-25°C), refrigerated (2-8°C), and frozen (-20°C and -80°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours for room temperature and refrigerated; 1, 2, 4, 8, 12 weeks for frozen), analyze the concentration of this compound in triplicate.
-
The analysis should be performed using a validated LC-MS/MS method.
-
Compare the mean concentration at each time point to the initial concentration (time 0). The solution is considered stable if the deviation is within ±15%.
-
2. Freeze-Thaw Stability in Biological Matrix
-
Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) after repeated freeze-thaw cycles.
-
Procedure:
-
Spike blank human plasma with this compound at low and high concentrations.
-
Divide the samples into aliquots.
-
Subject one set of aliquots to three to five freeze-thaw cycles. A cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
A control set of aliquots should be stored continuously at -80°C.
-
After the final thaw, process and analyze both the test and control samples using a validated bioanalytical method.
-
The stability is acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the mean concentration of the control samples.
-
3. Bench-Top (Short-Term) Stability in Biological Matrix
-
Objective: To assess the stability of this compound in a biological matrix at room temperature for a duration relevant to sample handling and processing.
-
Procedure:
-
Spike blank human plasma with this compound at low and high concentrations.
-
Allow the samples to sit on a laboratory bench at room temperature for a specified period (e.g., 4, 8, 12, or 24 hours).
-
Prepare a set of control samples and immediately store them at -80°C.
-
After the specified duration, process and analyze both the bench-top and control samples.
-
Stability is confirmed if the mean concentration of the bench-top samples is within ±15% of the control samples.
-
4. Long-Term Stability in Biological Matrix
-
Objective: To determine the stability of this compound in a biological matrix over an extended period under frozen conditions.
-
Procedure:
-
Spike blank human plasma with this compound at low and high concentrations.
-
Aliquot the samples and store them at -20°C and -80°C.
-
At defined time points (e.g., 1, 3, 6, 9, 12 months), retrieve a set of samples for analysis.
-
Analyze the stored samples along with freshly prepared calibration standards and quality control samples.
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the validation of this compound stability.
Caption: Workflow for validating the stability of this compound.
Caption: Mechanism of action of Delafloxacin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. globalrph.com [globalrph.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Performance Showdown: Delafloxacin-d5 Versus a Field of Alternatives for Bioanalytical Quantification
A deep dive into the comparative performance of Delafloxacin-d5 as an internal standard for the accurate measurement of Delafloxacin in various biological fluids reveals its inherent advantages over other commonly used alternatives. This guide provides a comprehensive analysis, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology.
Delafloxacin, a fluoroquinolone antibiotic, requires precise and reliable quantification in biological matrices for pharmacokinetic and toxicokinetic studies. The gold standard for such measurements is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to ensure accuracy and precision. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. This compound, a stable isotope-labeled (SIL) version of the drug, is theoretically the superior choice. This guide examines the available data to compare the performance of this compound against other non-labeled internal standards like rivaroxaban, losartan, and gatifloxacin.
Data at a Glance: Performance Metrics of Analytical Methods for Delafloxacin
The following tables summarize the key performance parameters of various analytical methods used for the quantification of Delafloxacin, categorized by the internal standard employed.
Table 1: Method Performance Using this compound as an Internal Standard in Human Plasma
| Parameter | Performance |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL[1] |
| Analytical Technique | LC-MS/MS[1] |
Further detailed validation data for a method using this compound was not explicitly available in the searched literature. However, the use of a stable isotope-labeled internal standard is widely accepted as the best practice in bioanalysis due to its ability to compensate for matrix effects and variability in extraction and ionization.
Table 2: Method Performance Using Rivaroxaban as an Internal Standard in Rat Plasma and Rabbit Aqueous Humour
| Parameter | Performance |
| Linearity Range | 0.078–5 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.078 µg/mL |
| Accuracy | Within ±15% |
| Precision | ≤15% |
| Analytical Technique | UPLC-MS/MS[1][2] |
Table 3: Method Performance Using Losartan as an Internal Standard in Human Plasma
| Parameter | Performance |
| Linearity Range | 2.92–6666 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 2.92 ng/mL[3] |
| Intra-day Accuracy | 94.4–106.1%[3] |
| Inter-day Accuracy | 92.5–109.0%[3] |
| Intra-day Precision | ≤10.86%[3] |
| Inter-day Precision | ≤11.23%[3] |
| Analytical Technique | UPLC-MS/MS[3][4] |
Table 4: Method Performance Using Gatifloxacin as an Internal Standard in Human Plasma
| Parameter | Performance |
| Linearity Range | 16–400 ng/band[5] |
| Lower Limit of Quantification (LLOQ) | 16.0 ng/band[5] |
| Intra-day Accuracy | 96.26–102.53%[5] |
| Inter-day Accuracy | 93.37–103.57%[5] |
| Intra-day Precision | 2.82–3.22%[5] |
| Inter-day Precision | 2.94–3.72%[5] |
| Analytical Technique | HPTLC-Densitometry[5] |
Under the Hood: Experimental Protocols
A closer look at the methodologies behind these results is crucial for a comprehensive understanding.
Method Using this compound as Internal Standard
-
Sample Preparation: A 100-μL aliquot of a plasma sample is fortified with the deuterated delafloxacin internal standard working solution. The sample then undergoes supported liquid-phase extraction. The eluate is evaporated and the residue is reconstituted before analysis.
-
Chromatography: Details on the specific column and mobile phase were not fully available in the reviewed literature.
-
Detection: Quantification is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mobile phase for delafloxacin detection typically consists of water with 10 mM ammonium acetate and 0.2% formic acid (mobile phase A) and acetonitrile with 0.2% formic acid (mobile phase B).[1]
Method Using Rivaroxaban as Internal Standard[1][2]
-
Sample Preparation: For plasma samples, liquid-liquid extraction with ethyl acetate is employed. For aqueous humour, protein precipitation with acetonitrile is used.
-
Chromatography: An Acquity UPLC BEH C18 column is used for separation. The mobile phase consists of a gradient of acetonitrile (containing 0.1% formic acid) and 10 mM ammonium acetate.
-
Detection: UPLC-MS/MS with multiple reaction monitoring (MRM) is used for detection. The MRM transitions are m/z 441.14 > 379.09 for delafloxacin and m/z 436.89 > 144.87 for rivaroxaban.[1][2]
Method Using Losartan as Internal Standard[3]
-
Sample Preparation: A simple one-step protein precipitation method is used.
-
Chromatography: A UPLC BEH C18 column (50 × 2.1 mm; 1.7 μm) is used with a gradient mobile phase of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.[3][4]
-
Detection: A triple-quadrupole mass detector with an electrospray ionization interface in positive mode is used. The MRM transitions are m/z 441.1 → 379.1 (qualifier) and 441.1 → 423.1 (quantifier) for Delafloxacin, and m/z 423.1 → 207.1 for losartan.[3]
Method Using Gatifloxacin as Internal Standard[5]
-
Sample Preparation: Protein precipitation with methanol is used for plasma samples.
-
Chromatography: HPTLC is performed on glass-coated silica gel 60 F254 plates with a mobile phase of ethyl acetate:methanol:ammonia solution (5:4:2, v/v/v).
-
Detection: Densitometric detection is carried out at 344 nm.
Visualizing the Workflow and Comparison
To further clarify the analytical process and the comparison of internal standards, the following diagrams are provided.
Caption: Experimental workflow for Delafloxacin analysis using this compound.
Caption: Comparison of this compound and other internal standards.
The Verdict: Why this compound Stands Out
While methods utilizing non-labeled internal standards like rivaroxaban, losartan, and gatifloxacin have been successfully validated and applied, the use of a stable isotope-labeled internal standard such as this compound is fundamentally superior for bioanalytical applications.
The key advantage of this compound lies in its near-identical physicochemical properties to the parent drug, Delafloxacin. This ensures that it behaves almost identically during all stages of the analytical process, from extraction and chromatography to ionization in the mass spectrometer. This co-elution and similar behavior allow it to effectively compensate for any variations that may occur, such as incomplete extraction recovery or ion suppression/enhancement caused by the biological matrix. This ultimately leads to higher accuracy and precision in the final concentration measurements.
In contrast, non-labeled internal standards, while more cost-effective, have different chemical structures. This can lead to differences in extraction efficiency, chromatographic retention times, and ionization efficiency compared to Delafloxacin. While these methods can be validated to be reliable, they are inherently more susceptible to variability and may not fully account for matrix effects, potentially compromising the accuracy of the results.
References
Safety Operating Guide
Personal protective equipment for handling Delafloxacin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Delafloxacin-d5 in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental contamination.
Hazard Identification and First Aid
This compound is a deuterated analog of Delafloxacin, a fluoroquinolone antibiotic. While toxicological properties of the deuterated form have not been thoroughly investigated, it should be handled with the same precautions as the parent compound. Delafloxacin is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2]
First Aid Procedures:
| Scenario | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash skin immediately with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.[1][3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1][4] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific laboratory procedures should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Impermeable and resistant to the substance. Nitrile or neoprene gloves are generally suitable. Inspect gloves prior to use.[1][4][5] |
| Eyes/Face | Safety glasses with side shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary if there is a risk of splashing.[4] |
| Body | Laboratory coat or impervious clothing | Should be worn to prevent skin contact.[1][2][4] |
| Respiratory | NIOSH-approved respirator | Required when engineering controls are insufficient, or when handling the powder outside of a ventilated enclosure. The need for respiratory protection should be based on a risk assessment.[1] |
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[4]
-
Use process enclosures, local exhaust ventilation (such as a chemical fume hood), or other engineering controls to manage airborne levels.[1]
-
An eyewash station and safety shower must be readily accessible.[1][2]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Storage:
Spill and Disposal Procedures
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Contain the spill and prevent it from entering drains.[4]
-
Collect the spilled material using an appropriate method (e.g., for powders, gently sweep or vacuum; for liquids, use an absorbent material).
-
Transfer the collected material to a labeled, sealed container for chemical waste disposal.[1]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[3]
Operational Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
